Tetramethyltetraselenafulvalene
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLPMGFZYFLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Se4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203773 | |
| Record name | Tetramethyltetraselenafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55259-49-9 | |
| Record name | Tetramethyltetraselenafulvalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055259499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55259-49-9 | |
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| Record name | Tetramethyltetraselenafulvalene | |
| Source | EPA DSSTox | |
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| Record name | 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Monograph: The Genesis of Organic Superconductivity – (TMTSF)₂PF₆
Executive Summary: The "Zero to One" Moment
In 1980, the barrier between organic chemistry and macroscopic quantum coherence was breached. A collaboration between Klaus Bechgaard (University of Copenhagen) and Denis Jérome (Université Paris-Sud) yielded (TMTSF)₂PF₆ , the first organic salt to exhibit superconductivity.
This discovery shattered the paradigm that superconductivity was the exclusive domain of metals and alloys. It validated the theoretical prediction that quasi-one-dimensional (1D) organic stacks could host Cooper pairs, provided that the competing Peierls instability (insulating state) could be suppressed.
This guide deconstructs the technical architecture of this breakthrough, detailing the electrocrystallization protocols that produced the material and the high-pressure physics that unlocked its superconducting state.
Chemical Architecture: The Bechgaard Protocol
The material is a charge-transfer salt composed of the organic donor tetramethyltetraselenafulvalene (TMTSF) and the inorganic anion hexafluorophosphate (PF₆⁻) .
The Donor Design Strategy
The precursor was modified from the sulfur-based TMTTF (Fabre salts). Bechgaard substituted sulfur with selenium .[1]
-
Causality: Selenium atoms have larger orbitals than sulfur. This increases the intermolecular overlap along the stacking axis, thereby increasing the electronic bandwidth. A wider bandwidth suppresses the Coulomb repulsion relative to the kinetic energy, making the metallic state more robust against localization.
Synthesis via Electrocrystallization
Unlike traditional chemical precipitation, (TMTSF)₂PF₆ crystals are grown electrochemically. This method acts as a self-validating purification step ; only the target stoichiometry crystallizes effectively at the electrode, rejecting impurities into the solution.
Experimental Protocol: Constant Current Growth
Reagents:
-
Donor: High-purity TMTSF (sublimed twice).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBA-PF₆).
-
Solvent: 1,1,2-trichloroethane (distilled/dried) or Dichloromethane.
Setup:
-
Cell: H-shaped glass cell with a fine porosity glass frit separating the anode and cathode compartments.
-
Electrodes: Platinum wire (1 mm diameter).
Workflow:
-
Dissolution: Dissolve TMTSF in the anode compartment and TBA-PF₆ in both compartments.
-
Galvanostatic Growth: Apply a constant current of 1–2 µA . Low current density is critical to avoid rapid, disordered nucleation.
-
Harvest: After 7–14 days, black, needle-like crystals (triclinic structure) grow on the anode.
-
Validation: Visually inspect for needle linearity. Measure Residual Resistivity Ratio (RRR). High-quality crystals show RRR > 1000.
Visualization: The Synthesis Pathway
Figure 1: Electrochemical synthesis workflow for high-purity (TMTSF)₂PF₆ crystals.
The Physics of Instability: 1D vs. 3D
(TMTSF)₂PF₆ is a Quasi-1D Conductor .[2][3][4] The organic molecules stack in columns (a-axis).[1][5][6] Electrons move easily along the stack but struggle to hop between stacks.
The Peierls Instability (The Enemy)
In 1D metals, the Fermi surface consists of two parallel planes. This geometry is perfectly "nested," meaning a single wave vector (
-
Result: At low temperatures (~12 K at ambient pressure), the lattice distorts, opening a gap at the Fermi level. The electrons order into a Spin Density Wave (SDW) , turning the metal into an insulator.
The Pressure Solution
Jérome and Bechgaard hypothesized that applying hydrostatic pressure would squeeze the molecular stacks closer together.
-
Mechanism: Pressure increases the inter-stack transfer integral (
). -
Effect: This warps the Fermi surface, destroying the perfect nesting. The SDW state becomes unstable, restoring the metallic state at low temperatures and allowing the superconducting instability to take over.
Visualization: Phase Diagram Logic
Figure 2: Causal logic of the Phase Diagram. Pressure acts as the switch between Insulator (SDW) and Superconductor.[7]
The Breakthrough Experiment (1980)
The definitive experiment was performed at the Laboratoire de Physique des Solides in Orsay, France.[8]
High-Pressure Cryogenics Protocol
To observe the transition, the team had to maintain 12 kbar of pressure while cooling to < 1 Kelvin.
-
Pressure Cell: A Beryllium-Copper (BeCu) clamp cell was used.
-
Pressure Medium: Isopentane/isoamyl alcohol mixture (fluid at room temp, freezes into a glass at low temp to maintain hydrostatic conditions).
-
Sample Mounting: The fragile needle crystals were mounted with gold wires using silver paste.
-
Measurement: 4-probe resistivity measurement (AC lock-in technique) to eliminate contact resistance.
Key Data Points
| Parameter | Value | Significance |
| Critical Temperature ( | 0.9 K | First observation of organic superconductivity.[1][2] |
| Critical Pressure ( | 12 kbar | Threshold required to suppress the SDW state. |
| SDW Transition ( | 12 K | The insulating transition observed at ambient pressure. |
| Conductivity Anisotropy | Confirms the highly 1D nature of the transport. |
Impact and Legacy
The discovery of (TMTSF)₂PF₆ was not an isolated event; it founded the field of organic electronics .
-
Bechgaard Salts Family: It led to the synthesis of (TMTSF)₂ClO₄, which superconducts at ambient pressure (slow cooling required to order the anions).[5]
-
Unconventional Superconductivity: These materials were among the first to show evidence of non-BCS pairing (likely triplet or d-wave), serving as a precursor to High-Tc cuprate physics.
-
Field-Induced Phases: Later studies revealed that applying magnetic fields could restore the SDW state, leading to the discovery of the Quantized Hall Effect in these bulk 3D crystals.
References
-
Jérome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980).[2][9][10] "Superconductivity in a synthetic organic conductor (TMTSF)2PF6." Journal de Physique Lettres, 41(4), L95-L98.[9]
-
Bechgaard, K., Jacobsen, C. S., Mortensen, K., Pedersen, H. J., & Thorup, N. (1980). "The properties of five highly conducting salts: (TMTSF)2X, X = PF6-, AsF6-, SbF6-, BF4-, and NO3- derived from this compound (TMTSF)." Solid State Communications, 33(11), 1119-1125.
-
Jérome, D. (2004). "Organic Superconductors: When a prediction becomes a reality." Chem. Rev., 104(11), 5565–5591.
Sources
- 1. Organic superconductor - Wikipedia [en.wikipedia.org]
- 2. Superconductivity in a synthetic organic conductor (TMTSF)2PF 6 | Journal de Physique Lettres [jphyslet.journaldephysique.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. hzdr.de [hzdr.de]
- 6. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hall effect in the normal phase of the organic superconductor (TMTSF)2PF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D. Jerome, A. Mazaud, M. Ribault and K. Bechgaard, “Superconductivity in a Synthetic Organic Conductor ,” Journal de Physique Lettres (Paris), Vol. 41, No. 4, 1980, pp. L95-L98. - References - Scientific Research Publishing [scirp.org]
- 10. researchgate.net [researchgate.net]
fundamental electronic properties of Tetramethyltetraselenafulvalene
An In-depth Technical Guide to the Fundamental Electronic Properties of Tetramethyltetraselenafulvalene (TMTSF)
Introduction: The Dawn of Organic Superconductivity
This compound (TMTSF) stands as a cornerstone molecule in the field of materials science, primarily for its role as the fundamental building block of the first-ever discovered organic superconductors, the Bechgaard salts.[1][2] These materials, with the general formula (TMTSF)₂X where X is a monovalent anion (e.g., PF₆⁻, ClO₄⁻, NO₃⁻), shattered the long-held paradigm that superconductivity was exclusive to metallic elements and alloys.[3] The discovery that a material based on carbon-rich molecules could conduct electricity with zero resistance, albeit at low temperatures and high pressures, opened a new frontier in condensed matter physics.[1][2] This guide provides a deep dive into the core electronic properties of TMTSF-based salts, elucidating the structural underpinnings of their behavior and the delicate interplay of temperature and pressure that dictates their exotic electronic ground states.
The Structural Foundation: From Molecule to Quasi-One-Dimensional Stacks
The electronic behavior of (TMTSF)₂X salts is inextricably linked to their unique crystal structure. Understanding this architecture is the first step in comprehending their properties.
The TMTSF Molecule
The TMTSF molecule is a planar organic donor molecule. Its structure consists of a central carbon-carbon double bond connecting two five-membered rings, each containing two selenium atoms and substituted with two methyl groups. The selenium atoms, with their larger p-orbitals compared to sulfur in the analogous TMTTF molecule, play a crucial role in enhancing intermolecular orbital overlap, which is critical for charge transport.[4]
Crystal Architecture: The Zigzag Stack
In the solid state, (TMTSF)₂X salts crystallize in a triclinic system. The planar TMTSF molecules arrange themselves in a distinctive "zigzag" pattern, forming stacks along the crystallographic a-axis.[4] These stacks are separated by columns of the counter-anions (X).[4] This segregated stacking is the most critical structural feature, as it dictates the dimensionality of the electronic system.
The orbital overlap between adjacent TMTSF molecules is highly anisotropic:
-
Intra-stack (a-axis): Strong overlap of π-orbitals occurs along the stacking direction. This creates a highly conductive path for charge carriers.
-
Inter-stack (b-axis): There is a weaker, but significant, overlap in the b-direction, facilitated by the Se-Se contacts between neighboring stacks.
-
Inter-stack (c-axis): The overlap is weakest along the c-axis, which is the direction where the anion sheets separate the TMTSF stacks.
This hierarchy in orbital overlap (tₐ >> tᵦ > t꜀) establishes a quasi-one-dimensional (Q1D) electronic system, where electrons move much more easily along the stacks than between them.[4][5]
Diagram: TMTSF Molecular Stacking
The following diagram illustrates the stacking of TMTSF molecules, which forms the basis for the material's quasi-one-dimensional electronic properties.
Caption: Schematic of TMTSF molecular stacking along the conductive a-axis.
Electronic Structure and Charge Transfer
The metallic conductivity in Bechgaard salts arises from a charge transfer process.[4] Each pair of TMTSF molecules donates one electron to the anion X, resulting in a formal charge of +0.5 per TMTSF molecule.[4][6] This partial oxidation creates mobile charge carriers (holes) in the TMTSF stacks, populating the highest occupied molecular orbital (HOMO) band.[4][7] The anions typically form a closed electronic shell and do not directly contribute to conductivity.[4]
The band structure is characterized by a quarter-filled HOMO band, a direct consequence of the 2:1 stoichiometry. This partial filling is a prerequisite for metallic behavior. The bandwidth, determined by the strength of the transfer integrals (t), is highly anisotropic, reflecting the crystal structure.
Table 1: Representative Electronic Parameters for (TMTSF)₂PF₆
| Parameter | Description | Typical Value | Significance |
|---|---|---|---|
| tₐ | Intra-stack transfer integral | ~250-300 meV | Defines the main conduction pathway (1D character) |
| tᵦ | Inter-stack transfer integral | ~20-30 meV | Prevents a pure 1D instability; introduces 2D character |
| t꜀ | Inter-stack transfer integral | ~1-2 meV | Weakest coupling; defines the 3D character |
| Conductivity Anisotropy | σₐ : σᵦ : σ꜀ | ~1000 : 10 : 1 | Direct experimental evidence of Q1D nature |
Note: Values are approximate and can vary with temperature, pressure, and the specific anion.
A Rich Phase Diagram: The Interplay of Temperature and Pressure
The quasi-one-dimensional nature of (TMTSF)₂X salts makes them susceptible to electronic instabilities at low temperatures. The delicate balance between the one-dimensional and multi-dimensional character, which can be tuned by external pressure, gives rise to a remarkably rich and generic phase diagram.
High-Temperature Metallic State
At room temperature, these materials behave as anisotropic metals. The resistivity decreases upon cooling, as expected for a metal.
Spin-Density Wave (SDW) Insulating State
Below a critical temperature (Tₛᴅᴡ, typically 12-20 K) at ambient or low pressure, many (TMTSF)₂X salts, such as (TMTSF)₂PF₆, undergo a phase transition into a Spin-Density Wave (SDW) insulating state.[1][6] This is a Peierls-type instability driven by strong electron-electron correlations in the Q1D system. In the SDW state, the spins of the conduction electrons spontaneously order into a periodic, antiferromagnetic-like arrangement, which opens a gap at the Fermi level and leads to insulating behavior.
Superconducting (SC) State
Applying hydrostatic pressure is a key experimental technique to modify the electronic properties.[8] Pressure pushes the TMTSF stacks closer together, increasing the inter-stack transfer integrals (tᵦ and t꜀).[4][8] This enhancement of dimensionality destabilizes and suppresses the SDW insulating state.[1] Above a critical pressure (P꜀), the SDW transition is completely suppressed, and a superconducting ground state emerges at a critical temperature (T꜀) of around 1 K.[1][2]
(TMTSF)₂PF₆ was the first organic material in which this pressure-induced superconductivity was observed, with a T꜀ of 0.9 K at 12 kbar.[1] The compound (TMTSF)₂ClO₄ is a notable exception, as it becomes superconducting at ambient pressure (T꜀ ≈ 1.2-1.4 K) if cooled sufficiently slowly to allow the ClO₄ anions to order.[2][6][9] The superconductivity in these materials is considered unconventional, with evidence pointing towards a spin-singlet pairing state, though the exact nature of the order parameter remains a topic of active research.[2][3]
Diagram: Generalized Phase Diagram of (TMTSF)₂X Salts
This diagram illustrates the competition between different electronic ground states as a function of pressure and temperature.
Caption: Generic temperature-pressure phase diagram for the (TMTSF)₂X family.
Experimental Methodologies
Probing the electronic properties of TMTSF salts requires precise experimental techniques. The causality behind these protocols is as critical as the steps themselves.
Protocol: Single Crystal Synthesis via Electrocrystallization
Rationale: High-quality single crystals are essential for intrinsic property measurements, as grain boundaries and defects in polycrystalline samples would dominate transport behavior. Electrocrystallization provides a slow, controlled growth environment, leading to large, high-purity crystals.
Methodology:
-
Cell Preparation: A two-compartment H-shaped electrochemical cell is used. The compartments are separated by a fine glass frit to allow ion transport but prevent bulk mixing.
-
Anode Compartment: A solution of neutral TMTSF (~10 mg) in a high-purity organic solvent (e.g., 1,1,2-trichloroethane or dichloromethane) is prepared. A platinum wire serves as the working electrode (anode).
-
Cathode Compartment: A solution of a supporting electrolyte salt containing the desired anion (e.g., tetrabutylammonium hexafluorophosphate, (TBA)PF₆) in the same solvent is prepared. A second platinum wire serves as the counter electrode (cathode).
-
Galvanostatic Control: The cell is placed in a constant temperature bath (~20-25 °C) and shielded from light. A very small, constant current (0.5–2.0 µA) is applied using a galvanostat.
-
Crystal Growth: At the anode, neutral TMTSF molecules are oxidized (TMTSF → TMTSF⁺ + e⁻). These cations react with the anions (X⁻) diffusing from the other compartment. Due to the low solubility of the (TMTSF)₂X salt, it precipitates out of solution, nucleating and growing slowly on the platinum anode over several days to weeks.
-
Harvesting: Once the crystals (typically black, needle-like) have reached a sufficient size, the current is turned off, and they are carefully harvested, washed with fresh solvent, and dried.
Protocol: Anisotropic Resistivity Measurement
Rationale: To confirm the quasi-one-dimensional nature and to identify phase transitions, resistivity must be measured along the different crystallographic axes. A four-probe configuration is mandatory to eliminate the influence of contact resistance, which can be significant and temperature-dependent, thus ensuring the measured voltage drop is solely due to the bulk material resistance.
Methodology:
-
Crystal Selection & Mounting: A suitable single crystal is selected and mounted on a sample holder. The orientation of the crystal's axes (a, b, c) is determined, typically by its morphology (needles grow along a).
-
Contact Attachment (Four-Probe): Four thin gold wires (~25 µm diameter) are attached to the crystal along the desired measurement axis using a conductive adhesive like silver or carbon paste.
-
Outer Contacts (Current Leads): A known, stable DC or low-frequency AC current is passed through the two outer wires.
-
Inner Contacts (Voltage Leads): The voltage drop is measured across the two inner wires using a high-impedance voltmeter.
-
-
Cryogenic Measurement: The mounted sample is placed in a cryostat (e.g., a Physical Property Measurement System - PPMS).
-
Data Acquisition: The resistance (R = V/I) is recorded as the temperature is slowly swept from room temperature down to low temperatures (e.g., 0.3 K).
-
Resistivity Calculation: Resistivity (ρ) is calculated using the formula ρ = R * (A/L), where A is the cross-sectional area perpendicular to the current flow and L is the distance between the inner voltage contacts.
Diagram: Four-Probe Resistivity Measurement Workflow
This workflow details the self-validating system for accurately measuring electrical resistivity.
Caption: Workflow for four-probe anisotropic resistivity measurement.
Conclusion and Outlook
The study of this compound and its charge-transfer salts has been profoundly influential, bridging organic chemistry and solid-state physics. These materials serve as a model system for understanding electron correlation effects, dimensionality, and the competition between different quantum ground states in low-dimensional systems. While the basic phase diagram is well-established, the precise nature of the unconventional superconductivity, the role of anion ordering, and the potential for harnessing these properties in novel electronic applications remain active and exciting areas of research. The principles learned from TMTSF continue to guide the design and discovery of new functional molecular materials.
References
-
Molecular structures of tetrathiafulvalene (TTF), this compound (TMTSF) and bisethylenedithiotetrathiafulvalene (BEDT-TTF) . ResearchGate. Available at: [Link]
-
First-principles electronic-band calculations on organic conductors . PubMed Central (PMC). Available at: [Link]
-
Crystal structure of the (TMTSF) 2 PF 6 Bechgaard salt. (a)... . ResearchGate. Available at: [Link]
-
Crystal Structures and Electrical Resistivity of Three Exotic TMTSF Salts with I 3 − : Determination of Valence by DFT and MP2 Calculations . MDPI. Available at: [Link]
-
A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex . MDPI. Available at: [Link]
-
Relation between Crystal Structure and Transition Temperature of Superconducting Metals and Alloys . MDPI. Available at: [Link]
-
Organic Superconductors: Bechgaard Salts, Properties . Hoffman Lab, Harvard University. Available at: [Link]
-
Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4 . MDPI. Available at: [Link]
-
Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6 . ACS Publications. Available at: [Link]
-
Superconductivity of Organic Charge-Transfer Salts . Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Available at: [Link]
-
Temperature and pressure dependencies of the crystal structure of the organic superconductor (TMTSF)2CIO4 . ResearchGate. Available at: [Link]
-
Organic Superconductors . Europhysics News. Available at: [Link]
-
Dramatic Anisotropy of Organic Superconducting Thin Film Formation on (TMTSF)2PF6 Single-Crystal Templates . ACS Publications. Available at: [Link]
-
Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors . ResearchGate. Available at: [Link]
-
Electronic properties of Fabre charge-transfer salts under various temperature and pressure conditions . ResearchGate. Available at: [Link]
-
(Color online) Phase diagram of (TMTSF) 2 PF 6 as determined from resistivity measurements along the three axes . ResearchGate. Available at: [Link]
-
Novel Structural Features, and their Relationship to the Electrical Properties, of the Organic Conductor (TMTSF) 2 NO 3 at 298 K and 125 K . Inorganic Chemistry. Available at: [Link]
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- 4. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 5. projects.itn.pt [projects.itn.pt]
- 6. First-principles electronic-band calculations on organic conductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Crystal Structure and Molecular Packing of TMTSF: A Technical Guide to Organic Superconductors
Executive Summary
Tetramethyltetraselenafulvalene (TMTSF) represents a cornerstone in the field of molecular electronics and solid-state physics.[1] As the electron donor in the first discovered organic superconductors (the Bechgaard salts), its study offers critical insights into low-dimensional physics, charge-transfer complexes, and the interplay between magnetism and superconductivity.
For researchers in drug development and materials science, TMTSF serves as a masterclass in solid-state packing dynamics . The principles governing its polymorphism, anion-templated crystallization, and structure-property relationships are directly translatable to pharmaceutical salt selection, co-crystal engineering, and the stabilization of metastable polymorphs.
Molecular Architecture: The Donor Unit
The fundamental building block is the TMTSF molecule.[2] Its efficacy as an electron donor stems from two critical structural features:
-
Selenium Substitution: Unlike its sulfur analog (TTF), TMTSF utilizes selenium atoms.[1][3] Selenium’s larger 4p orbitals extend further than sulfur’s 3p orbitals, enhancing intermolecular orbital overlap. This is the primary driver for the increased bandwidth and suppression of the Peierls instability (a metal-insulator transition common in 1D conductors).
-
Planarity: The molecule is nearly planar, facilitating dense face-to-face stacking. This planarity is essential for the formation of delocalized
-electron systems along the stacking axis.
Molecular Hierarchy Diagram
The following diagram illustrates the structural hierarchy from atomic composition to macroscopic function.
Figure 1: Structural hierarchy of TMTSF materials, linking atomic orbital properties to macroscopic electronic states.
Crystal Packing and Anion Interactions
The defining characteristic of TMTSF salts, specifically the (TMTSF)
The Conducting Stack (a-axis)
TMTSF molecules stack face-to-face along the crystallographic a-axis.
-
Zigzag Arrangement: The molecules are not perfectly eclipsed but form a slight zigzag pattern.[2]
-
Dimerization: There is often a subtle dimerization along the stack, leading to two distinct transfer integrals (
and ). This dimerization opens a small gap at the Fermi level, which is critical for the material's electronic ground state.
Interchain Coupling (b-axis)
This is the "secret sauce" of TMTSF superconductivity. While the a-axis provides high conductivity (1D), the interactions along the b-axis prevent the system from becoming a perfect 1D insulator.
-
Se...Se Contacts: Short contacts between Selenium atoms on adjacent chains (often shorter than the sum of van der Waals radii, < 3.8 Å) create a 2D network.
-
Dimensionality Crossover: These interactions increase the dimensionality from 1D to quasi-2D, suppressing the Peierls transition and allowing the superconducting state to emerge at low temperatures.
The Anion Channel (Cavities)
The inorganic anions (X) reside in cavities separating the organic stacks.
-
Templating Effect: The size and symmetry of the anion dictate the lattice parameters. Larger anions expand the lattice, acting as "negative pressure," while smaller anions compress it ("chemical pressure").
-
Ordering Transitions: Non-centrosymmetric anions (e.g., ClO
) can undergo order-disorder transitions. Rapid cooling can "quench" disorder, maintaining a metallic state, while slow cooling allows ordering, often leading to a Relaxed State with different electronic properties.
Data Summary: Representative Lattice Parameters
Values for (TMTSF)
| Parameter | Value | Significance |
| Space Group | Triclinic | Low symmetry allows for anisotropic properties. |
| a (Å) | ~7.30 | Stacking axis; determines intrastack overlap. |
| b (Å) | ~7.70 | Interstack axis; critical for Se...Se coupling. |
| c (Å) | ~13.50 | Separation between layers by anions. |
| ~83.4 | ||
| ~86.7 | ||
| ~71.0 | Determines the zigzag angle of the stack. |
Experimental Protocol: Electrocrystallization
Synthesizing high-quality single crystals is the primary bottleneck in organic electronics research. The standard method is galvanostatic electrocrystallization .
Critical Process Parameters (CPPs)
-
Current Density: Must be extremely low (0.5 - 1.0
A/cm ) to ensure diffusion-limited growth rather than rapid precipitation. -
Solvent Purity: Solvents (THF, DCM, Chlorobenzene) must be freshly distilled and dried. Water acts as a defect nucleator.
-
Anode Surface: Platinum wire electrodes must be electrochemically cleaned (flame annealed or acid etched) to minimize nucleation sites, promoting fewer, larger crystals.
Step-by-Step Workflow
-
H-Cell Assembly: Use a glass H-cell with a fine porosity glass frit separating the anode and cathode compartments. This prevents the mixing of reaction products.
-
Reagent Loading:
-
Anode Chamber: 10-20 mg TMTSF + Supporting Electrolyte (e.g., TBA-PF
). -
Cathode Chamber: Supporting Electrolyte only.
-
-
Solvent Introduction: Syringe dry solvent into both chambers under an inert atmosphere (Argon/Nitrogen).
-
Galvanostatic Growth: Connect a constant current source. Apply 1
A. -
Harvesting: After 2-4 weeks, black needle-like crystals will grow on the anode. Harvest manually using non-metallic tweezers to avoid crushing the fragile lattice.
Figure 2: Workflow for the electrocrystallization of TMTSF salts, emphasizing purity and low current density.
Phase Behavior and Tuning
The "Bechgaard Phase Diagram" is a universal concept in this field. It maps the electronic ground state against "Pressure."
-
Physical Pressure: Compressing the lattice increases orbital overlap (
), suppressing the Spin Density Wave (SDW) state and stabilizing the Superconducting (SC) state. -
Chemical Pressure: Changing the anion size mimics physical pressure.
Figure 3: Logic flow of the TMTSF phase diagram. Pressure suppresses the magnetic SDW state to reveal superconductivity.[5]
References
-
Jerome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres. Link
-
Bechgaard, K., et al. (1981). Superconductivity in an Organic Solid.[4][5][6][7][8] Synthesis, Structure, and Conductivity of Bis(Tetramethyltetraselenafulvalenium) Perchlorate, (TMTSF)2ClO4. Journal of the American Chemical Society. Link
-
Williams, J. M., et al. (1983). Organic Superconductors: Structural and Physical Properties. Progress in Inorganic Chemistry. Link
-
Pouget, J. P. (2012).[8] Structural Aspects of the Bechgaard and Fabre Salts: An Update. Crystals. Link
-
Yamada, J. (2023).[9] A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry. Link
Sources
- 1. arxiv.org [arxiv.org]
- 2. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 3. Molecular Conductors | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. europhysicsnews.org [europhysicsnews.org]
- 5. researchgate.net [researchgate.net]
- 6. hzdr.de [hzdr.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Metal-Insulator Transition in (TMTSF)₂X Salts
For Researchers, Scientists, and Materials Development Professionals
The family of organic charge-transfer salts (TMTSF)₂X, where TMTSF is tetramethyltetraselenafulvalene and X is a monovalent anion such as PF₆, AsF₆, or ClO₄, stands as a cornerstone in the field of condensed matter physics. These quasi-one-dimensional materials exhibit a remarkable array of ground states, including metallic, superconducting, and insulating phases, all accessible through subtle changes in pressure, temperature, and magnetic field. At the heart of this rich phenomenology lies a fascinating and complex metal-insulator (M-I) transition. This guide provides an in-depth exploration of the core physics governing this transition, offering a synthesis of experimental observations and theoretical understanding for researchers and scientists in the field.
The Unique Landscape of (TMTSF)₂X: A World of Anisotropy
The defining characteristic of (TMTSF)₂X salts is their highly anisotropic crystal structure. The planar TMTSF molecules stack in a zig-zag fashion along the a-axis, creating conducting chains with strong electronic overlap. In contrast, the interchain coupling along the b and c axes is significantly weaker. This quasi-one-dimensional (Q1D) nature is directly reflected in the electronic band structure, leading to an open Fermi surface with two nearly parallel sheets.
This inherent anisotropy is the breeding ground for the complex interplay of electronic correlations that drives the M-I transition. At high temperatures, the system behaves as a metal, with electrons moving freely along the conducting chains. However, as the temperature is lowered, the one-dimensional character becomes more pronounced, making the metallic state unstable to various ordering phenomena.
The Dichotomy of the Transition: Spin-Peierls vs. Spin-Density Wave
The nature of the insulating ground state in (TMTSF)₂X salts is not monolithic. Two primary mechanisms, the Spin-Peierls (SP) and Spin-Density Wave (SDW) transitions, compete to drive the system from a metallic to an insulating state. The subtle balance between these two is often dictated by the specific anion (X) and the applied pressure.
The Spin-Peierls (SP) Transition: A Dance of Dimers
In a purely one-dimensional system, the metallic state is inherently unstable towards a Peierls transition, a dimerization of the lattice that opens a gap at the Fermi level. In the presence of strong electron-electron interactions, a related instability known as the Spin-Peierls transition can occur. Here, the system lowers its energy by forming singlet spin pairs, which are accompanied by a periodic lattice distortion. This transition leads to a non-magnetic insulating ground state.
The Spin-Density Wave (SDW) Transition: An Ordered Magnetic State
When interchain coupling becomes significant, a different instability can dominate: the Spin-Density Wave. In this scenario, the nesting of the quasi-one-dimensional Fermi surface leads to a periodic modulation of the spin density, with a wavevector that connects the two sheets of the Fermi surface. This ordering opens a gap at the Fermi level, resulting in an insulating state with long-range antiferromagnetic order. The SDW state is the most commonly observed insulating phase in the (TMTSF)₂X family under ambient pressure for many anions.
The Crucial Role of Anion Ordering
A unique feature of the (TMTSF)₂X family is the influence of the counter-anion, X, on the electronic properties. For non-centrosymmetric anions like ClO₄, an additional phase transition, known as the anion ordering (AO) transition, can occur at a temperature TAO.[1] Above TAO, the anions are disordered, creating a random potential that scatters the conducting electrons. Below TAO, the anions adopt a periodic arrangement, which can significantly modify the electronic band structure and the nesting properties of the Fermi surface.
In (TMTSF)₂ClO₄, slow cooling through the AO transition at 24 K leads to a "relaxed" state with a well-ordered anion lattice. This ordering alters the Fermi surface in such a way that the SDW instability is suppressed, allowing superconductivity to emerge at lower temperatures.[2][3] Conversely, rapid cooling ("quenching") freezes the anions in a disordered state, which favors the formation of an SDW insulating ground state.[1] This remarkable sensitivity to the cooling rate highlights the delicate interplay between structural ordering and electronic instabilities. The anion ordering can induce a modulation in the dimerization of the TMTSF chains, which in turn affects the electronic band filling and can lead to the suppression of the SDW instability by deteriorating the Fermi surface nesting.[2]
For anions that are centrosymmetric, such as PF₆, no anion ordering transition is observed. In these cases, the M-I transition is typically of the SDW type.
Experimental Probes of the Metal-Insulator Transition
A variety of experimental techniques are employed to characterize the M-I transition in (TMTSF)₂X salts. Each provides a unique window into the changes in the electronic, magnetic, and structural properties of the material.
Transport Measurements
The most direct evidence for a metal-insulator transition comes from electrical resistivity measurements. A sharp increase in resistivity as the temperature is lowered is the hallmark of the transition. The anisotropy of the resistivity, with the highest conductivity along the stacking a-axis, confirms the quasi-one-dimensional nature of these materials. In (TMTSF)₂PF₆, for instance, a sharp M-I transition is observed around 12 K at ambient pressure.[4][5]
Experimental Protocol: Four-Probe Resistivity Measurement
-
Sample Preparation: Single crystals of (TMTSF)₂X are grown by electrochemical methods. Four thin gold or platinum wires are attached to the crystal along the desired crystallographic axis using silver paint or carbon paste to create electrical contacts.
-
Mounting: The sample is mounted on a sample holder equipped with a thermometer (e.g., a calibrated silicon diode) in close thermal contact.
-
Measurement Setup: A constant DC or low-frequency AC current is passed through the outer two contacts, and the voltage drop across the inner two contacts is measured using a high-impedance voltmeter.
-
Temperature Control: The sample is placed in a cryostat, and the temperature is slowly swept while recording the resistance. A slow cooling/warming rate is crucial, especially for systems with anion ordering, to ensure thermal equilibrium.
-
Data Analysis: The resistivity is calculated from the measured resistance and the sample dimensions. The M-I transition temperature is identified as the temperature at which a sharp change in the slope of the resistivity versus temperature curve occurs.
Caption: Workflow for a four-probe resistivity measurement.
Magnetic Susceptibility
Magnetic susceptibility measurements are crucial for distinguishing between the Spin-Peierls and Spin-Density Wave ground states.
-
Spin-Peierls: The formation of spin singlets in the SP state leads to a sharp drop in the spin susceptibility towards zero below the transition temperature.
-
Spin-Density Wave: The SDW state is characterized by long-range antiferromagnetic order. Below the SDW transition temperature, the magnetic susceptibility shows an anisotropic behavior. It drops along the direction of the ordered moments but remains relatively constant perpendicular to it.
Nuclear Magnetic Resonance (NMR)
NMR is a powerful local probe that can provide detailed information about the magnetic environment of specific nuclei within the crystal.
-
Knight Shift: The Knight shift, which is the shift in the NMR frequency due to the hyperfine coupling between the nuclei and the conduction electrons, is proportional to the spin susceptibility. A decrease in the Knight shift is a clear signature of the opening of a spin gap at the M-I transition.
-
Linewidth: The width of the NMR line is sensitive to the local magnetic field distribution. The onset of magnetic ordering in the SDW state leads to a significant broadening of the NMR line.
Theoretical Frameworks: Understanding the Driving Forces
The theoretical description of the M-I transition in (TMTSF)₂X salts is rooted in the physics of one-dimensional electron systems.
The Hubbard Model and Beyond
The one-dimensional Hubbard model, which includes both the kinetic energy of the electrons (hopping) and the on-site Coulomb repulsion, serves as a fundamental starting point. For a half-filled band, this model predicts a metal-insulator transition at any finite value of the on-site repulsion, U. In the (TMTSF)₂X salts, the charge transfer of one electron to the anion for every two TMTSF molecules results in a quarter-filled conduction band.
More sophisticated models that include interchain coupling, electron-phonon interactions, and the effects of anion potential are necessary to capture the full complexity of the phase diagram.
Fermi Surface Nesting
The concept of Fermi surface nesting is central to understanding the SDW instability. In a quasi-one-dimensional system, the two sheets of the Fermi surface are nearly parallel. A nesting vector, Q , can connect large portions of the Fermi surface. This leads to a divergence in the electronic susceptibility at this wavevector, making the system susceptible to an ordering instability that opens a gap at the Fermi level. The quality of the nesting can be tuned by pressure, which increases the interchain coupling and "warps" the Fermi surface, eventually suppressing the SDW state and favoring superconductivity.
Caption: Key factors influencing the ground state of (TMTSF)₂X salts.
Summary and Outlook
The metal-insulator transition in (TMTSF)₂X salts is a rich and multifaceted phenomenon that continues to be at the forefront of condensed matter physics research. The interplay between the quasi-one-dimensional electronic structure, electron-electron correlations, and subtle structural details like anion ordering creates a delicate balance between competing ground states. Understanding this intricate interplay is not only crucial for a complete description of these fascinating materials but also provides a valuable platform for exploring fundamental concepts in the physics of strongly correlated electron systems. Future research, leveraging advanced experimental techniques and more sophisticated theoretical models, will undoubtedly continue to unravel the remaining mysteries of these remarkable organic conductors.
References
-
Anion Ordering Transition in (TMTSF)2ClO4 under Pressure. Journal of the Physical Society of Japan. Available from: [Link]
-
Electronic structure and anion ordering in (TMTSF) 2 ClO 4 and (TMTSF) 2 NO 3 : A first-principles study. ResearchGate. Available from: [Link]
-
Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6. Chemical Reviews. Available from: [Link]
-
Boosting of a density wave by a higher-order van Hove singularity. arXiv.org. Available from: [Link]
-
Ab initio study of the family of organic conductors TM2X. arXiv.org. Available from: [Link]
-
Tuning Charge Order in (TMTTF) 2 X by Partial Anion Substitution. MDPI. Available from: [Link]
-
Superconductivity in a synthetic organic conductor (TMTSF)2PF 6. Journal de Physique Lettres. Available from: [Link]
-
Superconductivity of Organic Charge-Transfer Salts. HZDR. Available from: [Link]
-
Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4. MDPI. Available from: [Link]
-
Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors. ResearchGate. Available from: [Link]
-
Experimental evidence of a metal-insulator transition in a half-filled Landau level. arXiv.org. Available from: [Link]
-
Modern History of Organic Conductors: An Overview. MDPI. Available from: [Link]
-
Reversible Metal-Insulator Transition in Ordered Metal Nanocrystal Monolayers Observed by Impedance Spectroscopy. ResearchGate. Available from: [Link]
-
Unconventional Superconductivity and Density Waves in Twisted Bilayer Graphene. DSpace@MIT. Available from: [Link]
-
A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. MDPI. Available from: [Link]
-
Band gap. Wikipedia. Available from: [Link]
-
Organic Superconductors: Bechgaard Salts, Properties. Hoffman Lab. Available from: [Link]
-
Superconductor insulator transition. Benjamin Sacépé - CNRS. Available from: [Link]
-
Old Donors for New Molecular Conductors: Combining TMTSF and BEDT-TTF with Anionic (TaF 6 ) 1−x /(PF 6 ) x Alloys. MDPI. Available from: [Link]
Sources
The Molecular Orbital Architecture of TMTSF Conductivity
A Structural & Electronic Guide for Materials Scientists
Executive Summary
Tetramethyltetraselenafulvalene (TMTSF) represents a cornerstone in the field of organic electronics, forming the basis of the first organic superconductors (Bechgaard salts). Unlike inorganic metals where conductivity arises from atomic lattices, TMTSF conductivity is governed by the delicate overlap of molecular orbitals (
Molecular Architecture & Orbital Symmetry[1]
The conductivity of TMTSF salts, such as (TMTSF)
The HOMO Wavefunction
The TMTSF molecule possesses
-
Nodal Plane: A node runs along the long axis of the molecule (connecting the central C=C bond).
-
Chalcogen Dominance: The Selenium (Se) atoms carry the largest orbital coefficients. This is critical because the Se orbitals are more diffuse than Sulfur orbitals (in TMTTF analogs), leading to stronger intermolecular overlap.
-
Sign Alternation: The wavefunction signs on the Se atoms alternate, facilitating antibonding interactions within the molecule but allowing for bonding (in-phase) or antibonding (out-of-phase) overlap between stacked molecules.
The "Zigzag" Stacking
In the crystal lattice, TMTSF molecules stack face-to-face along the a-axis. This stacking is not perfectly eclipsed but follows a "zigzag" pattern.
-
Dimerization: The molecules are slightly dimerized.[1] The distance between molecules in a dimer (
) is slightly shorter than the distance between dimers ( ). This dimerization opens a small gap at the zone boundary ( ), which is crucial for the insulating state found in some analogs (Mott insulators).
The Se...Se Interaction
The "glue" of the metallic state is the intermolecular Se...Se contact.
-
Intrastack (a-axis): Strong overlap (
Å). -
Interstack (b-axis): Weaker, side-to-side overlap. This transverse coupling is what suppresses the 1D Peierls instability, allowing superconductivity to emerge at low temperatures.
From Orbitals to Bands: The Tight-Binding Model
To describe the electronic band structure, we employ the Tight-Binding (Hückel) approximation. The energy dispersion
Transfer Integrals & Anisotropy
The electronic structure is highly anisotropic (Quasi-1D). The transfer integrals (
Table 1: Estimated Transfer Integrals for (TMTSF)
| Parameter | Direction | Physical Meaning | Approx.[1][2][3][4][5][6][7] Value (meV) |
| Stacking Axis ( | Primary conduction path (strong overlap) | 250 - 300 | |
| Transverse Axis ( | Inter-stack coupling (suppresses 1D instability) | 20 - 30 | |
| Inter-layer Axis ( | Insulating barrier (anion layer) | < 1 | |
| Ratio | Anisotropy ( | Degree of one-dimensionality | ~ 10 : 1 |
The Fermi Surface
Due to the 10:1 anisotropy, the Fermi surface is not a closed sphere (like in Copper) but consists of two open, warped sheets .
-
Waripng: The sheets are warped by the
interaction. -
Nesting: The sheets are nearly parallel. A single vector
can translate one sheet to superimpose on the other. This "nesting" property makes the system susceptible to Spin Density Waves (SDW).
Caption: The progression from molecular orbital symmetry to macroscopic electronic ground states.
Experimental Protocols
Synthesis: Electrocrystallization of (TMTSF) PF
The standard method for growing high-quality single crystals is electrochemical oxidation. This process is slow (weeks) and requires strict absence of water to prevent degradation.
Reagents:
-
Donor: TMTSF (Sublimed grade).
-
Electrolyte: TBA-PF
(Tetrabutylammonium hexafluorophosphate), recrystallized from ethanol and vacuum dried. -
Solvent: 1,1,2-Trichloroethane (1,1,2-TCE) is the preferred solvent due to its density and ability to solubilize the cation. Note: Some protocols use a 10% ethanol mix to improve crystal quality.
Protocol Steps:
-
H-Cell Setup: Use a glass H-cell separated by a fine porosity glass frit.
-
Electrode Prep: Clean Platinum (Pt) wire electrodes (1mm diameter) by flaming and sonicating in isopropanol.
-
Solution Prep: Dissolve TMTSF (10 mg) in the anode compartment and TBA-PF
(excess, ~50 mg) in both compartments using 1,1,2-TCE. -
Galvanostatic Growth: Apply a constant current of 1.0 - 2.0
A .-
Why Low Current? High currents (
) lead to dendritic growth and defects. Low current favors the thermodynamic growth of needle-like single crystals.
-
-
Harvesting: After 2-3 weeks, black, needle-like crystals will grow on the anode. Harvest carefully; they are fragile.
Caption: Schematic of the electrocrystallization workflow for growing Bechgaard salts.
Characterization: 4-Probe Resistivity
To confirm the metallic nature and the superconducting transition, resistivity measurements are required.
Protocol:
-
Mounting: Align the needle crystal (a-axis) on a sapphire substrate.
-
Contacts: Attach four 10-25
m gold wires using graphite paste or silver epoxy.-
Critical: The contacts must encircle the crystal to ensure uniform current injection, otherwise "resistance jumps" occur due to microcracks during cooling.
-
-
Cooling: Cool slowly (< 1 K/min) to prevent shattering the crystal during the anion ordering transition (if present, e.g., in ClO
salts) or simply to minimize thermal stress.
The Physics of Phase Transitions
The "Molecular Orbital Picture" culminates in the Phase Diagram. The interplay between the 1D instability (driven by the nesting of the Fermi surface) and the 2D coherent transport (driven by
-
Ambient Pressure: The system is often a Spin Density Wave (SDW) insulator below ~12K. The nesting vector
gaps the entire Fermi surface. -
High Pressure: Pressure increases the intermolecular overlap (increasing
). This warps the Fermi surface further, destroying the perfect nesting condition. The SDW state is suppressed, and a Superconducting (SC) dome emerges.
Key Insight: The superconductivity in TMTSF is likely unconventional (possibly triplet pairing), mediated by spin fluctuations rather than phonons.
References
-
Bechgaard, K., et al. "Superconductivity in an organic solid at zero pressure: (TMTSF)2ClO4." Journal of the American Chemical Society 103.9 (1981): 2440-2442. Link
-
Jerome, D., et al. "Superconductivity in a synthetic organic conductor (TMTSF)2PF6." Journal de Physique Letters 41.4 (1980): 95-98. Link
-
Grant, P. M. "Band structure of the organic superconductor (TMTSF)2PF6." Physical Review B 26.12 (1982): 6888. Link
-
Kang, W., et al. "Fermi Surface of (TMTSF)2X." Physical Review Letters 70 (1993): 3091. Link
-
Yamada, J., et al. "Electrocrystallization of Organic Conductors." Chemical Reviews 104.11 (2004): 5057-5084. Link
Sources
- 1. arxiv.org [arxiv.org]
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- 3. fen.bilkent.edu.tr [fen.bilkent.edu.tr]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. arxiv.org [arxiv.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield, Safety-Conscious Synthesis of Tetramethyltetraselenafulvalene (TMTSF)
Introduction
Tetramethyltetraselenafulvalene (TMTSF) is a cornerstone molecule in the field of materials science and solid-state physics. As an organic electron donor, it forms charge-transfer salts that exhibit a remarkable range of electronic properties, including metallic conductivity and, most notably, superconductivity at low temperatures.[1][2][3] The synthesis of high-purity TMTSF is therefore of paramount importance for researchers investigating novel electronic materials. Historically, synthetic routes to TMTSF often involved hazardous reagents, such as gaseous hydrogen selenide (H₂Se), posing significant safety and handling challenges. This application note details a high-yield, robust, and safer synthetic protocol adapted from established literature, which circumvents the use of highly toxic gaseous starting materials.[4] The described methodology focuses on the synthesis of a key intermediate, 4,5-dimethyl-1,3-diselenole-2-selone, followed by a phosphite-mediated coupling to yield the target TMTSF.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process commencing from elemental selenium. The first stage involves the synthesis of the crucial heterocyclic intermediate, 4,5-dimethyl-1,3-diselenole-2-selone. This intermediate is then subjected to a desulfurization/deselenation and dimerization coupling reaction using triethyl phosphite to afford the final product, this compound. This approach offers a significant safety advantage by avoiding the use of gaseous H₂Se and provides a reliable pathway to high-purity TMTSF in good overall yield.
Figure 1: Overall synthetic workflow for TMTSF.
Part 1: Synthesis of 4,5-dimethyl-1,3-diselenole-2-selone
This pivotal intermediate is synthesized from elemental selenium, carbon disulfide, and 2,3-dichlorobutane. The reaction proceeds via the formation of a diselenocarbamate-like intermediate which then undergoes cyclization.
Experimental Protocol
-
Preparation of the Selenide Reagent: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add elemental selenium powder to a solution of sodium borohydride in ethanol. The reaction is exothermic and should be cooled in an ice bath. Stir the mixture under a nitrogen atmosphere until the selenium has completely dissolved to form a solution of sodium diselenide (Na₂Se₂).
-
Formation of the Diselenocarbamate Intermediate: To the freshly prepared sodium diselenide solution, add carbon disulfide dropwise at 0 °C. The color of the solution will change, indicating the formation of the sodium salt of 1,3-diselenole-2-thione-4,5-diselenolate.
-
Cyclization: To the resulting mixture, add 2,3-dichlorobutane dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 4,5-dimethyl-1,3-diselenole-2-selone as a solid.
Part 2: High-Yield Synthesis of this compound (TMTSF)
The final step in the synthesis is the coupling of two molecules of 4,5-dimethyl-1,3-diselenole-2-selone using triethyl phosphite. This reaction proceeds via a deselenation mechanism, where the phosphite acts as a selenium scavenger, leading to the formation of the central double bond of the TMTSF molecule.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4,5-dimethyl-1,3-diselenole-2-selone in freshly distilled toluene.
-
Coupling Reaction: To this solution, add an excess of triethyl phosphite (typically 2-3 equivalents). Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure to yield a crude solid.
-
Purification of TMTSF: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane.[5] This affords this compound as a crystalline solid. For obtaining single crystals suitable for electronic measurements, techniques like electro-crystallization can be employed.[6]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| Part 1 | |||
| Elemental Selenium | 78.96 | - | - |
| 4,5-dimethyl-1,3-diselenole-2-selone | 329.04 | - | 50-60% |
| Part 2 | |||
| 4,5-dimethyl-1,3-diselenole-2-selone | 329.04 | 1 | - |
| Triethyl Phosphite | 166.16 | 2-3 | - |
| This compound (TMTSF) | 448.04 | - | 85-95% |
Discussion of Key Experimental Choices
-
Avoidance of H₂Se: The primary advantage of this synthetic route is the complete avoidance of highly toxic and difficult-to-handle gaseous hydrogen selenide.[4] By starting from elemental selenium, the hazardous aspects of the synthesis are significantly mitigated.
-
Role of Triethyl Phosphite: Triethyl phosphite is a crucial reagent in the final coupling step. It acts as a powerful selenophilic agent, abstracting a selenium atom from the 1,3-diselenole-2-selone intermediate to generate a reactive carbene or a related species. Two of these reactive intermediates then dimerize to form the central carbon-carbon double bond of the TMTSF molecule. The formation of the very stable P=Se bond in triethylselenooxophosphate provides the thermodynamic driving force for this reaction.
-
Purification: The purity of the final TMTSF product is critical for its electronic properties. Recrystallization is an effective method for removing impurities. For applications requiring extremely high purity, such as in the fabrication of electronic devices, further purification by sublimation or zone refining may be necessary.
Conclusion
The protocol detailed in this application note provides a reliable and high-yield method for the synthesis of this compound (TMTSF). By avoiding the use of hazardous gaseous reagents and employing a robust phosphite-mediated coupling strategy, this procedure is well-suited for laboratory-scale production of high-purity TMTSF for research in materials science and condensed matter physics.
References
-
Moradpour, A.; Peyrussan, V.; Johansen, I.; Bechgaard, K. High-yield synthesis of this compound (TMTSF) avoiding the use of gaseous hydrogen selenide. J. Org. Chem.1982 , 47 (17), 3415-3416. [Link]
-
Wang, M., et al. A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry2023 , 9(3), 77. [Link]
-
Wikipedia. Organic superconductor. [Link]
-
Hoffman Lab, Harvard University. Organic Superconductors: Bechgaard Salts, Properties. [Link]
-
Jérome, D. Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6. Chem. Rev.2004 , 104 (11), 5565-5591. [Link]
-
Jérome, D.; Mazaud, A.; Ribault, M.; Bechgaard, K. Superconductivity in a synthetic organic conductor (TMTSF)2PF 6. J. Phys. Lett.1980 , 41 (4), 95-98. [Link]
-
Moradpour, A.; Peyrussan, V.; Johansen, I.; Bechgaard, K. High-yield synthesis of this compound (TMTSF) avoiding the use of gaseous hydrogen selenide. The Journal of Organic Chemistry, 1982 . [Link]
Sources
Application Note: Precision Growth of High-Purity (TMTSF)₂ClO₄ Single Crystals via Galvanostatic Electrocrystallization
Executive Summary
The organic superconductor (TMTSF)₂ClO₄ (Tetramethyltetraselenafulvalene perchlorate) represents a benchmark material in condensed matter physics, being the first ambient-pressure organic superconductor.[1] Its electronic ground state is hypersensitive to disorder; specifically, the orientational ordering of the non-centrosymmetric ClO₄⁻ anions at
Growing crystals capable of achieving the superconducting "Relaxed State" (R-state) requires minimizing point defects and solvent inclusions during synthesis. This protocol details the Galvanostatic Electrocrystallization method, emphasizing precursor purification, H-cell geometry, and diffusion-limited growth kinetics.
Pre-requisite Phase: Material Purification[2]
High-quality crystal growth is impossible without ultra-pure precursors. Commercial TMTSF (97-98%) contains selenium-based byproducts that act as scattering centers, suppressing the Residual Resistivity Ratio (RRR).
TMTSF Purification (Gradient Sublimation)
Objective: Remove non-volatile impurities and oxidation products.
-
Setup: Use a three-zone horizontal tube furnace with a quartz liner.
-
Loading: Place crude TMTSF powder in a quartz boat at the source zone.
-
Vacuum: Evacuate to
Torr. -
Gradient Profile:
-
Source Zone:
(Sublimation point). -
Deposition Zone:
to (Crystallization gradient). -
Impurity Trap:
(Volatile impurities).
-
-
Harvest: Discard the first band (volatile organics) and the residue (carbon/selenium oxides). Collect the middle band of large, purple/red needles.
-
Validation: HPLC purity should exceed 99.95%.
Solvent Preparation
Solvent: 1,1,2-Trichloroethane (TCE).[2] Note: TCE is chosen for its specific dipole moment and solubility profile for TMTSF.
-
Wash: Wash commercial TCE with dilute
to remove acid stabilizers, then with deionized water. -
Dry: Store over activated 4Å molecular sieves for 24 hours.
-
Distill: Distill under Argon atmosphere immediately prior to use.
Electrolyte Preparation
Salt: Tetrabutylammonium Perchlorate (
-
Recrystallization: Dissolve in minimum hot ethanol; cool slowly to
. -
Drying: Vacuum dry at
for 48 hours to remove solvated ethanol.
Core Protocol: Galvanostatic Electrocrystallization
The growth relies on the electrochemical oxidation of TMTSF at the anode:
The H-Cell Assembly
We utilize an H-shaped glass cell separated by a fine porosity glass frit (G4). This geometry prevents the rapid mixing of the cathode reduction products with the growing crystals at the anode.
-
Anode (Growth Site): Platinum wire (
mm), flame-annealed to white heat and quenched in methanol to clean the surface. -
Cathode: Platinum wire or mesh.
-
Environment: The cell must be vibration-isolated and light-shielded (TMTSF is photosensitive in solution).
Experimental Steps
| Step | Action | Critical Parameter | Causality |
| 1 | Dissolution | Dissolve 30 mg TMTSF in 30 mL TCE (Anode side). Dissolve excess | Ensure donor concentration is uniform before current application. |
| 2 | Inerting | Bubble high-purity Argon through the solution for 15 mins. Seal cell. | Oxygen acts as a paramagnetic impurity and disrupts crystal lattice formation. |
| 3 | Thermal Eq. | Place H-Cell in a thermostat bath at | Temperature stability prevents convective currents that induce dendritic growth. |
| 4 | Galvanostat | Apply constant current: | Low current density ensures growth occurs near thermodynamic equilibrium (diffusion-limited). |
| 5 | Growth | Leave undisturbed for 2-4 weeks. | Mechanical vibrations cause lattice dislocations. |
| 6 | Harvest | Siphon solvent slowly; wash crystals with cold ethanol. | Rapid solvent evaporation induces thermal stress cracks. |
Post-Growth: The "Relaxed State" Protocol[4]
Unlike standard crystals, the quality of (TMTSF)₂ClO₄ is defined by its thermal history after growth.
-
The Challenge: The tetrahedral
anion must order at K. -
Quenched State (Q-State): Fast cooling (> 10 K/min) freezes random anion orientations, resulting in a Spin Density Wave (SDW) insulator state.
-
Relaxed State (R-State): Slow cooling allows anions to order (Superlattice
), enabling Superconductivity at K.
Cooling Directive for Measurement:
When cooling the sample for transport measurements, the rate through the 30K–15K window must be
Visualization of Workflows
Electrocrystallization Process Flow
This diagram outlines the critical path from raw material to harvested crystal.
Caption: Workflow for synthesis and processing of (TMTSF)₂ClO₄. Yellow nodes indicate purification, Blue nodes indicate growth, Green nodes indicate finishing.
H-Cell Diffusion Mechanism
This diagram illustrates the electrochemical transport mechanism within the cell.
Caption: Electrochemical mechanism inside the H-Cell. The frit prevents cathode byproducts from contaminating the anode growth zone.
Quality Control & Characterization
| Metric | Acceptance Criteria | Method |
| Morphology | Shiny, black, needle-like plates. No visible dendrites. | Optical Microscopy (10x) |
| RRR | 4-Probe Resistivity | |
| Superconductivity | Sharp transition at | AC Susceptibility / Resistivity |
Troubleshooting Guide:
-
Dendritic Growth: Current density is too high. Reduce from
to . -
Small Crystals: Nucleation rate is too high. Improve vibration isolation or lower the temperature.
-
Low RRR: Impure TMTSF.[2] Repeat sublimation cycle.
References
-
Bechgaard, K., et al. (1981). "Superconductivity in an Organic Solid at Zero Pressure: (TMTSF)₂ClO₄." Physical Review Letters, 46, 852.
- Williams, J. M., et al. (1992). Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory. Prentice Hall. (Standard Reference Text).
-
Anzai, H., et al. (1995). "Crystal Growth of Organic Superconductors." Journal of Crystal Growth, 154(1-2), 145-150.
-
Takahashi, T., et al. (1982).[3] "Observation of the Anion Ordering Transition in (TMTSF)₂ClO₄." Journal de Physique Lettres, 43, L565.[3]
-
Yonezawa, S., et al. (2012). "Superconducting Gap Function in the Organic Superconductor (TMTSF)₂ClO₄ with Anion Ordering." Physical Review B, 85, 140502(R).
Sources
experimental setup for measuring superconductivity in TMTSF
Application Note: Precision Measurement of Superconductivity in Low-Dimensional Organic Conductors (TMTSF) X
Abstract & Scope
This guide details the rigorous protocol for characterizing superconductivity in quasi-one-dimensional organic salts of the (TMTSF)
Experimental Pre-Requisites
Before initiating the workflow, ensure the following specifications are met to avoid sample degradation or false negatives.
Crystal Handling
-
Morphology: Crystals grow as long, black needles (typical dimensions:
mm). -
Fragility: Extremely brittle. Do not use metal tweezers directly on the crystal body. Use a vacuum pick-up tool or soft paintbrush.
-
Orientation: The long axis is the a-axis (highest conductivity). Current must be injected along this axis.
Instrumentation Stack
| Component | Specification | Purpose |
| Cryostat | Dilution Refrigerator or | Reach |
| Pressure Cell | BeCu/NiCrAl Piston-Cylinder Clamp | Apply 0–15 kbar hydrostatic pressure. |
| Electronics | Lock-in Amplifier (e.g., SR830/860) | Low-noise AC resistance measurement ( |
| Pressure Medium | Daphne 7373 | Solidifies >2 GPa at RT; maintains hydrostaticity at low |
Protocol 1: Sample Contacting (The "Soft" Approach)
Standard ultrasonic soldering destroys organic crystals. We utilize a Gold Evaporation + Paste method to ensure ohmic contact without micro-cracks.
Step-by-Step Methodology
-
Pad Deposition:
-
Mask the crystal using a mechanical shadow mask (molybdenum foil).
-
Evaporate 50–100 nm of Gold (Au) onto four distinct bands along the a-axis.
-
Reasoning: Evaporated gold diffuses slightly into the organic surface, creating a lower resistance interface than paste alone.
-
-
Wire Attachment:
-
Use
10–20 m annealed gold wire. -
Attach wires to the gold pads using Carbon Paste or Silver Conductive Paint (e.g., DuPont 4929).
-
Critical Check: Ensure the solvent in the paste (often butyl acetate) does not dissolve the crystal. Test on a waste crystal first.
-
-
Stress Relief:
-
Form a small "S" loop with the wire before anchoring it to the sample holder.
-
Causality: Organic crystals have high thermal expansion coefficients. Without stress relief, differential contraction upon cooling will snap the crystal or the contacts.
-
Protocol 2: High-Pressure Environment
For (TMTSF)
Pressure Cell Assembly
-
Cell Type: Double-layer cylinder (NiCrAl inner / BeCu outer) is preferred for non-magnetic properties.
-
Medium Selection: Fill the Teflon capsule with Daphne 7373 .
-
Why: Unlike Fluorinert, Daphne 7373 does not solidify until ~2.2 GPa at room temperature, ensuring the pressure remains hydrostatic (isotropic) during the critical locking phase.
-
-
Manometer: Include a coil of Manganin wire or a high-purity Sn (Tin) sample inside the cell.
-
Validation: The superconducting transition of Sn (
K) shifts linearly with pressure, providing an in-situ pressure gauge at low temperatures.
-
Workflow Visualization
Figure 1: Assembly flow for the high-pressure hydrostatic cell. The co-mounting of a manometer is essential for valid data.
Protocol 3: Thermal Cycling & Anion Ordering
Crucial for (TMTSF)
The "Relaxed" State Protocol[4]
-
Cooling Rate: Cool from 30 K to 10 K at a rate
K/min . -
Verification: Monitor resistivity (
).[1]-
Relaxed: A distinct drop in resistivity (knee) appears at 24 K.
-
Quenched: No feature at 24 K; resistivity upturns at lower temperatures (SDW).
-
Measurement Electronics & Signal Chain
We utilize low-frequency AC lock-in detection to eliminate thermal EMFs and 1/f noise.
Configuration
-
Current Source: AC current
A.-
Warning: High currents cause Joule heating, suppressing the fragile superconducting state.
-
-
Frequency:
Hz to Hz (prime numbers avoid line harmonics). -
Pre-Amplifier: Low-noise differential preamp (Gain
or ).
Signal Pathway Diagram
Figure 2: 4-Probe AC Resistivity measurement chain. The limiting resistor converts the voltage source to a constant current source.
Data Analysis & Interpretation
Upon successful cooling to base temperature (
| Parameter | Observation | Physical Meaning |
| Zero Resistance | Formation of Cooper pairs. | |
| Transition Width | Indicates high sample homogeneity and hydrostatic pressure. | |
| Magnetic Field | ||
| SDW Competition | Resistivity upturn just above | Proximity to the SDW phase boundary (common in PF |
Troubleshooting Guide
-
Issue: Resistance increases upon cooling but never drops.
-
Cause: Micro-cracks in crystal (thermal shock) or "Quenched" cooling rate (for ClO
).
-
-
Issue: Noisy data.
-
Cause: High contact resistance. Re-do gold evaporation. Ensure contacts are
.
-
References
-
Discovery of Organic Superconductivity: Jerome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres, 41(4), 95-98.
-
Ambient Pressure Superconductivity (ClO4): Bechgaard, K., Carneiro, K., Olsen, M., Rasmussen, F. B., & Jacobsen, C. S. (1981). Zero-pressure organic superconductor: Di-(tetramethyltetraselenafulvalenium)-perchlorate [(TMTSF)2ClO4]. Physical Review Letters, 46(13), 852.
-
Pressure Medium Characterization (Daphne 7373): Murata, K., et al. (1997).[3] Pt resistor thermometry and pressure calibration in a clamped pressure cell with the medium, Daphne 7373. Review of Scientific Instruments, 68(6), 2490-2493.
-
Anion Ordering & Cooling Rate: Takahashi, T., Jerome, D., & Bechgaard, K. (1982). Observation of a magnetic state in the organic superconductor (TMTSF)2ClO4: Influence of the cooling rate. Journal de Physique Lettres, 43(15), 565-573.
techniques for applying hydrostatic pressure to organic conductors
Executive Summary
Organic conductors (e.g., BEDT-TTF and TMTSF salts) represent a unique class of quantum materials where the energy scales of bandwidth (
This guide provides a rigorous methodology for applying hydrostatic pressure to organic conductors. It prioritizes the Piston-Cylinder Cell (PCC) technique, the standard for the 0–3 GPa range where most organic metal-insulator and superconducting transitions occur. It also addresses the critical challenge of maintaining hydrostaticity to prevent shear-induced crystal fragmentation.
Strategic Planning: The Pressure Matrix
Before experimentation, the apparatus must be matched to the target pressure and sample fragility.
Pressure Cell Selection
For organic conductors, the Piston-Cylinder Cell is the "Gold Standard" due to its large sample volume and superior hydrostaticity. Diamond Anvil Cells (DAC) are reserved for pressures >3 GPa.
Figure 1: Decision matrix for selecting pressure apparatus based on target pressure range.
The Critical Variable: Pressure Transmitting Media (PTM)
Organic crystals are extremely soft. If the PTM solidifies or becomes viscous, non-hydrostatic shear stress will crack the crystal or induce inhomogeneous electronic states.
Table 1: PTM Selection for Organic Conductors
| Medium | Solidification | Viscosity | Compatibility | Recommendation |
| Daphne 7373 | ~2.2 GPa | Medium | Excellent | Primary Choice. Chemically inert to carbon pastes. |
| Daphne 7474 | ~3.7 GPa | Low | Excellent | High-P Choice. Harder to seal than 7373. |
| Fluorinert 77/70 | ~1.0 GPa | Low | Good | Avoid >1 GPa. Solidification causes sharp shear stress. |
| Glycerol | ~5.0 GPa | High | Fair | Use with Caution. Becomes glassy at low |
| MeOH:EtOH (4:1) | ~10 GPa | Low | Poor | Do Not Use. Dissolves many conductive pastes used for wiring. |
Critical Insight: For organic conductors, Daphne 7373 is the industry standard [1]. It remains liquid/soft in the critical regime where organic superconductivity usually emerges. Avoid alcohols (Methanol/Ethanol) as they often dissolve the conductive paste or the organic crystal itself.
Core Protocol: Sample Preparation & Wiring
Objective: Attach 4-probe electrical contacts to a sub-millimeter organic crystal without inducing strain.
Materials
-
Wire:
10–20 m Gold (Au) wire (annealed). -
Adhesive: Carbon (Graphite) Paste (e.g., Dotite XC-12 dissolved in butyl acetate). Avoid Silver paste; it is too hard and can crack the sample upon solidification.
-
Substrate: Teflon (PTFE) capsule cap or a dedicated feedthrough platform.
Step-by-Step Methodology
-
Gold Wire Preparation: Cut four 10mm lengths of Au wire. Under a microscope, gently crimp the ends to increase surface area for contact.
-
Crystal Mounting: Place the organic crystal on the feedthrough platform.
-
Paste Application:
-
Using a single hair or a micromanipulator, apply a micro-droplet of Carbon paste to the crystal surface.
-
Technique: Do not "paint" the crystal. Touch the paste to the wire, then guide the wire to the crystal. The surface tension will pull the paste onto the sample.
-
-
Curing: Allow the paste to dry at room temperature for 30 minutes. Do not heat cure unless the crystal is known to be thermally stable (many organics degrade >80°C).
-
Stress Relief: Create a "zigzag" or "loop" in the gold wire between the sample and the solder post. This slack accommodates the compression of the pressure medium.
Figure 2: Wiring schematic emphasizing the need for mechanical slack (loops) to prevent wire breakage during pressurization.
Advanced Protocol: Piston-Cylinder Assembly
Objective: Assemble a BeCu Piston-Cylinder Cell (PCC) with Daphne 7373 medium.
The Assembly Stack
The cell relies on a "teflon capsule" to contain the liquid medium while transmitting pressure from the pistons.
Figure 3: Vertical stacking order of a standard clamp-type Piston-Cylinder Cell.
Execution Protocol
-
Capsule Loading:
-
Insert the wired feedthrough (with sample) into the Teflon capsule.
-
Fill the capsule with Daphne 7373 using a syringe.
-
Degassing: Place the filled capsule in a vacuum desiccator for 5 minutes to remove air bubbles. Bubbles are highly compressible and will cause pressure instability.
-
-
Sealing:
-
Insert the Teflon cap. Ensure no air is trapped (oil should slightly overflow).
-
Place the Copper/BeCu anti-extrusion rings on top of the cap.
-
-
Insertion:
-
Slide the capsule assembly into the bore of the BeCu cell body.
-
Insert the pistons.
-
-
Pressurization (The "Clamp" Method):
-
Place the cell in a hydraulic press.
-
Apply load slowly (e.g., 100 kg/min ). Rapid compression generates heat and shear.
-
Once the target load is reached, tighten the locking nut (clamp nut) to retain the pressure.
-
Note: Pressure inside the cell will drop by 0.2–0.4 GPa upon cooling to cryogenic temperatures due to the differential thermal contraction between the Daphne oil and the BeCu body. You must account for this "pressure loss" [2].
-
Validation & Troubleshooting
In-Situ Manometry
You cannot rely on the hydraulic press load value. You must measure pressure inside the cell at low temperature.
-
Standard: Include a small piece of high-purity Lead (Pb) or Tin (Sn) wire in series with the sample.
-
Measurement: Measure the superconducting transition temperature (
) of the Pb/Sn. -
Calculation: Use the standard calibration curve:
-
For Pb:
K/GPa.
-
Quality Control Indicators
-
Good Hydrostaticity: The superconducting transition width (
) of the organic sample and the Pb manometer remains narrow (comparable to ambient pressure width). -
Bad Hydrostaticity (Shear):
References
-
Murata, K., et al. (2008).[1] "Pressure transmitting medium Daphne 7474 solidifying at 3.7 GPa at room temperature."[1][3] Review of Scientific Instruments, 79(8), 085101. [4]
-
Yokogawa, K., et al. (2007).[1][3] "Solidification of High-Pressure Medium Daphne 7373." Japanese Journal of Applied Physics, 46, 3636.
-
Tateiwa, N., & Haga, Y. (2009).[1] "Evaluations of pressure-transmitting media for cryogenic experiments with diamond anvil cell." Review of Scientific Instruments, 80(12), 123901.
- Eremets, M. I. (1996). High Pressure Experimental Methods. Oxford University Press. (Standard text for cell construction basics).
Sources
application of TMTSF in molecular electronics
Application Note: High-Purity Synthesis and Device Integration of TMTSF for Molecular Quantum Electronics
Executive Summary
This guide details the application of Tetramethyltetraselenafulvalene (TMTSF) , a flagship organic electron donor, in the fabrication of low-dimensional electronic devices. While TMTSF is historically significant for yielding the first organic superconductors (Bechgaard salts), its current utility spans Organic Field-Effect Transistors (OFETs) , Spin-Density Wave (SDW) devices , and quantum transport systems .
Audience Note: For professionals in drug development and organic synthesis, this protocol leverages familiar techniques—recrystallization and electrochemical oxidation—applied to the rigorous demands of solid-state physics. Note that TMTSF contains selenium; strict safety protocols regarding toxicity are mandatory.
Material Science & Mechanism
Why TMTSF? (The Selenium Advantage)
TMTSF is the selenium analogue of Tetrathiafulvalene (TTF). In molecular electronics, the substitution of Sulfur (S) with Selenium (Se) provides three critical advantages:
-
Enhanced Orbital Overlap: Se atoms have larger 4p orbitals compared to S 3p orbitals, increasing the transfer integral (
) between molecules in the stacking direction. This leads to higher bandwidth and metallic conductivity at room temperature. -
Reduced On-Site Coulomb Repulsion (
): The larger atomic radius of Se delocalizes the electron density, reducing electron-electron repulsion and stabilizing the metallic state against Mott insulating transitions. -
Spin-Orbit Coupling: Heavier Se atoms introduce stronger spin-orbit coupling, essential for spintronic applications.
Electronic Phase Diagram
TMTSF salts, particularly
-
High T: Metallic (1D Luttinger Liquid behavior).
-
Low T (< 12 K): Spin Density Wave (SDW) insulator (magnetic ground state).
-
Low T + Pressure: Superconductivity (SC).
Protocol 1: Electrochemical Crystal Growth (Electrocrystallization)
The Gold Standard for Charge-Transfer Complexes
Objective: Synthesize high-quality single crystals of
Principle: Anodic oxidation of neutral TMTSF in the presence of an electrolyte (
Reagents & Equipment
-
Donor: TMTSF (Sublimed grade, >99.9%).
-
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), recrystallized 3x from ethanol. -
Solvent: 1,1,2-Trichloroethane (TCE) or Chlorobenzene (Distilled over
under Ar). -
Cell: H-shaped glass cell with a fine porosity glass frit separator.
-
Electrodes: Platinum (Pt) wire (1 mm diameter), polished and flame-annealed.
-
Power Source: Galvanostat (Constant Current Source, range 0.1–5
).
Step-by-Step Workflow
-
Cell Preparation: Clean the H-cell with aqua regia (Safety: Corrosive!), rinse with Milli-Q water, and dry in an oven at 120°C. Transfer to a glovebox (Ar atmosphere).
-
Solution Preparation:
-
Anode Compartment: Dissolve 10 mg TMTSF in 15 mL solvent.
-
Cathode Compartment: Dissolve 50 mg
in 15 mL solvent. -
Note: Ensure the electrolyte is present in both compartments to maintain ionic conductivity, but the donor is strictly in the anode side.
-
-
Assembly: Insert Pt electrodes. Seal the cell ports to prevent solvent evaporation.
-
Galvanostatic Growth: Apply a constant current of 0.5
to 1.0 .-
Causality: High currents lead to rapid nucleation and dendritic (polycrystalline) growth. Low currents favor thermodynamic equilibrium, yielding needle-like single crystals.
-
-
Harvesting: Allow growth for 2–3 weeks. Black, shiny needles (typical dimensions
mm) will grow on the anode. Harvest carefully using Teflon tweezers; the crystals are fragile.
Visualization: Electrocrystallization Workflow
Figure 1: Workflow for the electrochemical synthesis of TMTSF charge-transfer salts. Strict control of current density is the critical quality attribute (CQA).
Protocol 2: Single-Crystal OFET Fabrication
Probing Intrinsic Transport Properties
Objective: Fabricate an Organic Field-Effect Transistor (OFET) using a single TMTSF crystal to measure field-effect mobility without grain boundary interference.
Device Architecture
-
Substrate: Highly doped Si (Gate) with 300 nm thermal
(Dielectric). -
Crystal: Vapor-phase grown neutral TMTSF (semiconducting) or laminated
(metallic). -
Contacts: Gold (Au) or Graphite Paste (Bottom-Contact or Top-Contact).
Fabrication Steps
-
Substrate Treatment: Clean
wafers with O2 plasma. Treat with OTS (Octadecyltrichlorosilane) to form a hydrophobic monolayer.-
Reasoning: OTS reduces charge trapping at the interface and improves crystal lamination.
-
-
Crystal Lamination (The "Flip-Chip" Method):
-
Grow thin TMTSF crystals via physical vapor transport (sublimation at 160°C).
-
Gently place a thin crystal over pre-patterned Au electrodes on the substrate.
-
Apply a drop of solvent (e.g., isopropanol) to promote adhesion via capillary force (electrostatic lamination).
-
-
Alternative: Top-Contact Painting:
-
Place the crystal on the bare substrate.
-
Manually paint Source and Drain contacts using Carbon/Graphite paste and a single hair bristle.
-
Why Graphite? Evaporating metal directly onto organic crystals often damages the surface (thermal radiation/impact). Graphite forms a non-invasive, Ohmic contact.
-
-
Measurement: Perform 4-probe measurements in a PPMS (Physical Property Measurement System) to eliminate contact resistance.
Visualization: OFET Architecture
Figure 2: Bottom-Gate, Top-Contact architecture for TMTSF single-crystal transistors. The OTS layer is critical for minimizing interface traps.
Key Performance Indicators & Data
The following table summarizes expected properties for TMTSF-based devices compared to standard organics.
| Parameter | TMTSF (1D Metal/SC) | Pentacene (Standard OFET) | Relevance |
| Bandwidth (4t) | ~ 1.0 eV (along stack) | ~ 0.1 - 0.5 eV | High bandwidth = Metallic transport |
| Mobility ( | 1 - 10 | 0.1 - 1.5 | Higher speed switching |
| Ground State | SDW / Superconductor | Insulator / Semiconductor | Quantum device applications |
| Anisotropy | High ( | Moderate | Requires precise crystal alignment |
References
-
Bechgaard, K., et al. (1980). "Superconductivity in an Organic Solid: (TMTSF)2PF6." Journal of the American Chemical Society. Link
-
Jerome, D. (2004).[1] "Organic Superconductors: When Electron Correlations and Dimensionality Matter." Chemical Reviews. Link
-
Struis, R. P. J., et al. (2003). "Intrinsic electronic transport properties of organic field-effect transistors based on single crystalline this compound." Applied Physics Letters. Link
-
Yamada, J. (2023). "A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex." Crystals. Link
-
Engler, E. M. (1976). "Chemistry and Electrocrystallization of Organic Metals and Superconductors." Molecular Crystals and Liquid Crystals. Link
Sources
Application Notes and Protocols for Creating and Studying TMTSF-Based Hybrid Materials
Introduction
Since the landmark discovery of superconductivity in the quasi-one-dimensional organic conductor (TMTSF)₂PF₆ in 1980, the field of molecular conductors has been a vibrant area of research.[1][2] Tetramethyltetraselenafulvalene (TMTSF) is a planar organic molecule that can be oxidized to form radical cation salts.[3] These salts, known as Bechgaard salts, exhibit a rich variety of physical phenomena, including metallic conductivity, spin-density waves, and superconductivity.[2][3][4] The unique properties of TMTSF-based materials stem from their crystal structure, which consists of stacks of TMTSF molecules separated by columns of anions.[3] This arrangement leads to highly anisotropic electronic properties, with the highest conductivity along the stacking axis.[3]
The versatility of TMTSF allows for the creation of hybrid materials by incorporating different anions.[3] The size, shape, and charge of the anion can significantly influence the packing of the TMTSF molecules and, consequently, the electronic properties of the resulting material.[3][5] This ability to tune the material properties through chemical modification makes TMTSF-based systems a fascinating platform for fundamental solid-state physics research and for the development of novel electronic materials.[5] This guide provides a comprehensive overview of the creation and study of TMTSF-based hybrid materials, with a focus on practical experimental protocols and the underlying scientific principles.
I. Foundational Concepts
A. The TMTSF Molecule and its Electronic Structure
TMTSF is a π-electron donor molecule. The conductivity in its salts is primarily mediated by the overlap of π-orbitals between adjacent TMTSF molecules in the stacks.[3] This overlap leads to the formation of electronic bands, and the extent of this overlap dictates the material's conductivity.[3] In (TMTSF)₂X salts, two TMTSF molecules share a single positive charge, resulting in a partially filled conduction band, a prerequisite for metallic behavior.[3][6]
B. The Role of the Anion
While often considered electronically inert, the counter-anion (X⁻) plays a crucial role in determining the physical properties of (TMTSF)₂X salts.[3][5] The anion's size dictates the spacing between the TMTSF stacks, influencing the inter-stack electronic coupling.[3] Furthermore, the symmetry and ordering of non-centrosymmetric anions can induce structural phase transitions that dramatically alter the electronic ground state.[3][7] For instance, in (TMTSF)₂ClO₄, the ordering of the ClO₄⁻ anions upon slow cooling is essential for the emergence of superconductivity at ambient pressure.[7][8]
II. Synthesis of TMTSF-Based Hybrid Materials
The primary method for synthesizing high-quality single crystals of TMTSF salts is electrocrystallization.[1] This technique involves the slow electrochemical oxidation of neutral TMTSF molecules in the presence of a supporting electrolyte containing the desired counter-anion.
A. Core Principles of Electrocrystallization
Electrocrystallization is a process where the application of a constant current or potential to an electrochemical cell leads to the formation of crystals on an electrode.[9] For TMTSF salts, a solution containing neutral TMTSF and a salt of the chosen anion (e.g., (n-Bu₄N)⁺X⁻) is used.[10] A small, constant current is applied, causing the TMTSF molecules at the anode to oxidize to TMTSF⁺· radical cations. As the concentration of these radical cations and the anions increases near the anode surface, the solubility limit is exceeded, and crystals of (TMTSF)₂X begin to nucleate and grow.[9]
B. Detailed Protocol for Electrocrystallization of (TMTSF)₂X
Materials and Reagents:
-
TMTSF (purified by gradient sublimation)
-
Supporting electrolyte: Tetrabutylammonium salt of the desired anion (e.g., (n-Bu₄N)PF₆, (n-Bu₄N)ClO₄)
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
H-shaped electrochemical cell
-
Platinum wire electrodes (high purity)
-
Constant current source
Procedure:
-
Preparation of Solutions:
-
In the anodic compartment of the H-cell, dissolve TMTSF (typically 10-20 mg) and the supporting electrolyte (50-100 mg) in the chosen solvent (15-20 mL).
-
In the cathodic compartment, dissolve only the supporting electrolyte in the same volume of solvent. This separation prevents the reduction of TMTSF at the cathode.
-
-
Cell Assembly:
-
Insert the platinum wire electrodes into each compartment. The electrode in the TMTSF-containing solution will serve as the anode.
-
Ensure the H-cell is sealed to prevent solvent evaporation and contamination.
-
-
Electrocrystallization:
-
Apply a small, constant current, typically in the range of 0.1-2.0 µA.[1] The optimal current depends on the specific anion and solvent and may require empirical optimization.
-
Maintain the cell at a constant temperature (e.g., 20-25°C) in a vibration-free environment.
-
Crystal growth can take several days to a few weeks.[11] Monitor the anode for the appearance of black, needle-like crystals.
-
-
Crystal Harvesting:
-
Once the crystals have reached a suitable size, carefully disconnect the current source.
-
Gently remove the crystals from the electrode, wash them with fresh solvent, and dry them under a stream of inert gas.
-
Causality Behind Experimental Choices:
-
Purity of TMTSF: The superconducting properties of the resulting crystals are highly sensitive to impurities in the starting TMTSF material.[12][13] Gradient sublimation is a crucial purification step.
-
Solvent Choice: The solvent must be able to dissolve both the neutral TMTSF and the supporting electrolyte, and it should be electrochemically stable at the applied potentials.
-
Constant Current: A low and constant current ensures slow crystal growth, which is essential for obtaining high-quality, single crystals with minimal defects.
-
H-shaped Cell: This design prevents the byproducts from the cathodic reaction from interfering with the crystal growth at the anode.
III. Characterization of TMTSF-Based Hybrid Materials
A comprehensive characterization of the synthesized crystals is necessary to understand their structure and physical properties.
A. Structural Characterization
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive technique for determining the crystal structure. SC-XRD provides precise information on the arrangement of the TMTSF molecules and the anions, intermolecular distances, and any structural disorder.[1] The crystal structure of (TMTSF)₂X salts typically consists of zigzag stacks of TMTSF molecules along one crystallographic axis.[3]
| Parameter | Typical Value Range | Significance |
| Intra-stack Se-Se distance | 3.4 - 4.0 Å | Indicates the strength of the π-orbital overlap. |
| Inter-stack Se-Se distance | > 4.0 Å | Reflects the degree of two-dimensionality. |
| TMTSF dimerization | Varies | Can lead to a gap at the Fermi level.[1] |
B. Physical Property Measurements
1. Electrical Resistivity:
-
Technique: A four-probe method is typically used to measure the temperature-dependent resistivity. Gold wires are attached to the crystal using conductive paint or paste.
-
Information Gained: This measurement reveals the metallic or insulating nature of the material and can identify phase transitions, such as a metal-insulator transition or a superconducting transition. For example, (TMTSF)₂PF₆ exhibits a metal-insulator transition at around 12 K at ambient pressure, which is suppressed by applying hydrostatic pressure, leading to a superconducting state.[4]
2. Magnetic Susceptibility:
-
Technique: A SQUID (Superconducting Quantum Interference Device) magnetometer is used to measure the magnetic susceptibility as a function of temperature.
-
Information Gained: This measurement can detect magnetic phase transitions, such as the formation of a spin-density wave (SDW) state. In the SDW state, the electron spins adopt a periodic arrangement, leading to a characteristic drop in the magnetic susceptibility.
3. Heat Capacity:
-
Technique: A sensitive calorimeter is used to measure the heat capacity as a function of temperature.
-
Information Gained: Anomalies in the heat capacity can provide thermodynamic evidence for phase transitions. The jump in heat capacity at the superconducting transition temperature (Tc) is a hallmark of bulk superconductivity.
IV. Applications and Future Directions
A. Fundamental Research
TMTSF-based materials continue to be a fertile ground for exploring fundamental concepts in condensed matter physics, such as unconventional superconductivity, quantum criticality, and the interplay between different electronic ground states.[7][14] The high degree of anisotropy in these materials makes them ideal systems for studying low-dimensional physics.[14]
B. Potential Technological Applications
While still in the research phase, organic superconductors have potential applications in areas where conventional superconductors are impractical.[2] Their lightweight and flexible nature could be advantageous in specialized applications.[2] Some potential areas include:
-
High-field magnets: The anisotropic nature of organic superconductors may allow for very high critical magnetic fields.[14]
-
Sensitive magnetic field sensors: The unique properties of these materials could be harnessed for novel sensor technologies.
-
Quantum computing: The unconventional nature of superconductivity in some organic materials is of interest for the development of topological qubits.
C. Hybrid Materials in Drug Development
The concept of creating hybrid materials by combining organic and inorganic components is also being explored in the field of drug delivery.[15][16] While TMTSF itself is not directly used for this purpose, the principles of self-assembly and host-guest chemistry are relevant. Metal-organic frameworks (MOFs), which share some conceptual similarities with the crystal structures of TMTSF salts, are being investigated as porous carriers for targeted drug delivery.[17][18] The ability to tune the properties of the framework by changing the metal and organic linker is analogous to tuning the properties of TMTSF salts by changing the anion.
V. Conclusion
The creation and study of TMTSF-based hybrid materials offer a rich and rewarding area of scientific inquiry. By carefully controlling the synthesis conditions and selecting appropriate counter-anions, researchers can create a wide range of materials with diverse and fascinating physical properties. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore this exciting class of molecular conductors. The continued investigation of these materials will undoubtedly lead to a deeper understanding of fundamental solid-state physics and may pave the way for novel technological applications.
References
- The Role of TMTSF Synthesis on the Superconducting Properties of (TMTSF)2.ClO4.
- Organic Superconductors: Bechgaard Salts, Properties - Hoffman Lab.
- The Role of TMTSF Synthesis on the Superconducting Properties of (TMTSF)2.ClO4.
- Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF)2ClO4 - MDPI.
- Superconductivity in a synthetic organic conductor (TMTSF)2PF6 - ResearchGate.
- A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex - MDPI.
- Organic superconductor - Wikipedia.
- Structural and Electronic Properties of (TMTTF)2X Salts with Tetrahedral Anions - MDPI.
- Organic Superconductors - Europhysics News.
- New Radical-Cation Salts Based on the TMTTF and TMTSF Donors with Iron and Chromium Bis(Dicarbollide) Complexes: Synthesis, Structure, Properties - MDPI.
- PROPERTIES OF ORGANIC SALTS OF TMTSF AND TMTTF Kell Mortensen Physics Dep., Ris - ERDA.
- Liquid Metal-Enabled Galvanic Electrocrystallization of Charge-Transfer Complexes | Crystal Growth & Design - ACS Publications.
- Influence of the Anion Order on the Ground State of the Organic Conductor (TMTSF)2 ReO4.
- Organic Superconductors: Bechgaard Salts, Background Physics - Hoffman Lab.
- Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC.
- Old Donors for New Molecular Conductors: Combining TMTSF and BEDT-TTF with Anionic (TaF6)1−x/(PF6)x Alloys - MDPI.
- Synergistic applications of cyclodextrin-based systems and metal–organic frameworks in transdermal drug delivery for skin cancer therapy - Journal of Materials Chemistry B (RSC Publishing).
- Preparation of Hybrid Materials Containing M(II)Pc (M = Fe, Co, Ni)/Nylon films with Optical and Electrical Properties - ResearchGate.
- Organic Superconductivity - Scholarpedia.
- Global Superconductor Applications - The Electrochemical Society.
- The conditions for electrocrystallization of salts 1-4 | Download Table - ResearchGate.
- Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC.
- (PDF) The Development of Organic Conductors: Organic Superconductors - ResearchGate.
- Electrochemical Crystallization in Aqueous Electrolytes: Unlocking the Complex Chemistry of a Seemingly Simple Molecule - ChemRxiv.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI.
Sources
- 1. A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex | MDPI [mdpi.com]
- 2. Organic superconductor - Wikipedia [en.wikipedia.org]
- 3. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. erda.ku.dk [erda.ku.dk]
- 7. mdpi.com [mdpi.com]
- 8. europhysicsnews.org [europhysicsnews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Old Donors for New Molecular Conductors: Combining TMTSF and BEDT-TTF with Anionic (TaF6)1−x/(PF6)x Alloys | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Organic Superconductors: Bechgaard Salts, Background Physics [hoffman.physics.harvard.edu]
- 15. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic applications of cyclodextrin-based systems and metal–organic frameworks in transdermal drug delivery for skin cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Anion Disorder Control in Bechgaard Salts [(TMTSF)₂X]
The following technical guide is designed for materials scientists, solid-state physicists, and chemical engineers working with organic charge-transfer salts.
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Subject: Precise Control of Anion Ordering (
Core Concept: The Anion "Switch"
In Bechgaard salts, specifically (TMTSF)₂ClO₄ , the ground state is dictated by the orientational order of the non-centrosymmetric anions (
-
The Challenge: The anions possess a tetrahedral shape and an electric dipole moment. At high temperatures, they are disordered (random orientation). Below the Anion Ordering temperature (
K), they attempt to order into a superlattice. -
The Critical Variable: Cooling Rate .[1][2][3] The speed at which you pass through
K determines whether the anions lock into a "Relaxed" (Ordered) state or freeze into a "Quenched" (Disordered) state.[4]-
Ordered (Relaxed): Suppresses Spin Density Waves (SDW)
Favors Superconductivity (SC). -
Disordered (Quenched): Preserves Fermi Surface nesting
Favors SDW / Insulating states.
-
Standard Operating Procedures (SOPs)
SOP-01: Achieving the "Relaxed State" (Superconducting)
Target Audience: Researchers aiming to observe the onset of superconductivity at
The Mechanism: Slow cooling allows the
Protocol:
-
Mounting: Mount the crystal (needle axis aligned with current path) using gold wires and silver paste. Ensure low contact resistance (< 10
) to prevent local heating. -
Initial Cool Down: Cool from 300 K to 30 K at a standard rate (e.g., 1-2 K/min).
-
The Critical Window (30 K
15 K):-
Reduce cooling rate to
K/min (approx. 6 K/hour). -
Note: Extreme precision is required here. Some protocols suggest holding at 24 K for 1-2 hours to ensure thermal equilibrium.
-
-
Verification: Monitor resistivity (
).[2][3][4] You should observe a distinct "hump" or change in slope near 24 K, signaling the phase transition. -
Final Stage: Below 15 K, you may resume faster cooling (e.g., 1 K/min) down to base temperature.
SOP-02: Achieving the "Quenched State" (SDW/Metallic)
Target Audience: Researchers studying disorder-induced localization or Spin Density Waves.
The Mechanism: Rapid cooling "freezes" the anions in random orientations. This disorder acts as a scattering potential and maintains the quasi-1D Fermi surface nesting, stabilizing the SDW state [2, 3].
Protocol:
-
Thermal Anchoring: Ensure the sample has a weak thermal link to the cold finger if using a dip-probe, or use a heater to maintain T > 30 K until ready.
-
The Plunge: Cool from 30 K to 4.2 K at a rate
K/min .-
Method: In liquid helium dip probes, this is achieved by rapidly immersing the probe into the bath.
-
-
Result: The sample will likely remain metallic down to low temperatures or undergo an SDW transition (metal-insulator) rather than becoming superconducting.
Troubleshooting Guide
Issue 1: "My (TMTSF)₂ClO₄ sample shows no Superconductivity at 1.2 K."
| Potential Cause | Diagnosis | Corrective Action |
| Cooling Rate Too Fast | Did you pass 24 K faster than 0.1 K/min? | Anneal: Warm sample to 40 K, hold for 30 mins, then re-cool at 0.05 K/min through the 30-20 K window. |
| Microcracks | Resistivity jumps abruptly during cooling (thermal shock). | Stress Relief: Use thinner gold wires (10-15 |
| Solvent Trapping | Sample looks "muddy" or has broad transitions. | Vacuum Dry: Ensure crystals are solvent-free. Trapped solvent can inhibit anion rotation. |
Issue 2: "I see a mix of SDW and SC behavior (Granularity)."
-
Context: This is the "Intermediate State."
-
Reasoning: Cooling at moderate rates (e.g., 1-5 K/min) creates domains of ordered anions embedded in a disordered matrix.
-
Solution: This is actually a feature, not a bug, for studying percolation thresholds. However, to fix it, perform a Relaxed State Anneal (see SOP-01).
Visualizing the Control Logic
The following diagram illustrates the decision pathway for controlling the ground state of (TMTSF)₂ClO₄.
Figure 1: Workflow for determining the electronic ground state via cooling rate control.
Comparative Data: Anion Effects
Different anions require different control parameters. While
| Anion (X) | Symmetry | Control Parameter for SC | Ground State (Ambient P) | |
| Tetrahedral | Cooling Rate | 24 K | SC (Relaxed) / SDW (Quenched) | |
| Octahedral | Pressure (> 6 kbar) | N/A (Spin-Peierls at 12K) | SDW Insulator | |
| Tetrahedral | Pressure (> 9 kbar) | 176 K | Insulator (Peierls) |
Note: For
FAQ: Advanced Queries
Q: Can I reverse the "Quenched" state without warming to room temperature?
A: Yes. You only need to warm the sample above
Q: How does this relate to pharmaceutical polymorphism? A: While Bechgaard salts are organic conductors, the principle of anion ordering is analogous to polymorphic transitions in drug salts. The cooling rate during crystallization or lyophilization can freeze a drug into a metastable amorphous state (high solubility, low stability) vs. a stable crystalline state. In (TMTSF)₂ClO₄, we deliberately use the "metastable" disordered state to study magnetic physics, whereas in drug development, you typically aim for the "relaxed" stable state for shelf-life [5].
Q: What is the X-ray signature of the ordered state?
A: In the Relaxed state, you will observe superlattice reflections at wave vector
References
-
Bechgaard, K., et al. (1981). "Superconductivity in an Organic Solid at Zero Pressure: (TMTSF)₂ClO₄." Physical Review Letters, 46, 852. Link
-
Takahashi, T., Jerome, D., & Bechgaard, K. (1982). "Observation of a magnetic state in the organic superconductor (TMTSF)₂ClO₄: Influence of the cooling rate." Journal de Physique Lettres, 43(15), 565-573. Link
-
Pouget, J. P., et al. (1990). "High Resolution X-Ray Scattering Study of the Anion Ordering Phase Transition of (TMTSF)₂ClO₄." Journal de Physique I, 51. Link
-
Jérome, D. (1991). "The Physics of Organic Superconductors." Science, 252(5012), 1509-1514. Link
-
Gubskaya, A. V., et al. (2025).[3] "Controlling the Order-Disorder Transition Temperature through Anion Substitution." PubMed/NIH. Link
Sources
Technical Support Center: Advanced Contact Engineering for TMTSF-Based Organic Conductors
Topic: Improving the Quality of Electrical Contacts on TMTSF Crystals Target Audience: Condensed Matter Physicists, Material Scientists, and Solid-State Chemists.
Introduction: The "Black Art" of Organic Contacts
Welcome to the Technical Support Center for organic superconductors. If you are working with TMTSF (tetramethyltetraselenafulvalene) salts—commonly known as Bechgaard salts—you are dealing with some of the most fragile and chemically sensitive electronic materials in existence.
Unlike inorganic semiconductors (Si, GaAs), TMTSF crystals are soft, highly anisotropic, and prone to solvent-induced degradation. A "bad contact" in this field doesn't just mean high resistance; it often means a micro-crack that mimics a phase transition or a Schottky barrier that obscures the superconducting gap.
This guide replaces "trial and error" with a deterministic protocol based on surface chemistry and mechanical stress management.
Material Safety & Solvent Compatibility
CRITICAL WARNING: Organic charge-transfer salts are chemically unstable in many standard cleanroom solvents.
| Solvent | Compatibility | Status | Notes |
| Acetone | ❌ FATAL | DO NOT USE | Can dissolve or structurally degrade the organic matrix. |
| Chlorinated Solvents | ❌ FATAL | DO NOT USE | DCM, Chloroform will dissolve TMTSF. |
| Isopropanol (IPA) | ✅ SAFE | Recommended | Standard for rinsing/cleaning. |
| Ethanol | ✅ SAFE | Acceptable | Good alternative to IPA. |
| Butyl Acetate | ⚠️ CAUTION | Limit Exposure | Common carrier in commercial gold paints. Use sparingly. |
Decision Module: Selecting Your Contact Method
Choose the correct protocol based on your experimental constraints (Pressure, Temperature, Signal-to-Noise).
Figure 1: Decision matrix for selecting the optimal contact fabrication method based on experimental environment.
Technical Protocols
Protocol A: The "Dead Soft" Annealed Gold Wire (Standard)
Best for: High-pressure measurements, thermal cycling, and fragile crystals. Why: Unannealed wire acts like a spring, cracking the crystal during cooling. Annealed gold is "dead soft" and absorbs thermal contraction stress.
Materials:
-
Gold wire (10 µm – 25 µm diameter).
-
Gold paste (e.g., DuPont 4922N/Micromax) or Graphite paste.
-
Soldering iron or micro-torch.
Step-by-Step:
-
Cut a 1-inch segment of gold wire.
-
Anneal:
-
Flame Method: Pass the wire quickly through the tip of a butane flame. It should glow orange momentarily.
-
Resistive Method: Apply current until the wire glows dull red, then slowly ramp down.
-
-
Clean: Dip the wire tip in Isopropanol to remove soot.
-
Mounting:
-
Place the TMTSF crystal on the substrate.
-
Using a micromanipulator, lower the wire so it barely kisses the crystal surface.
-
Apply a micro-droplet of Gold Paste to the junction using a single hair or sharpened toothpick.
-
-
Drying: Allow to air dry for 30 mins, then bake at 60°C (if paste allows) to drive off solvents.
Protocol B: Evaporated Gold Pads (High Precision)
Best for: Low-noise transport, Hall effect, and eliminating Schottky barriers. Why: Evaporation creates a pristine metal-organic interface with no solvent residues.
Step-by-Step:
-
Masking: Place the crystal under a mechanical shadow mask (molybdenum or stainless steel).
-
Tip: Use a "wire shadow" mask (lay 50µm tungsten wires across the crystal to define the gap).
-
-
Deposition: Evaporate 50–100 nm of Gold (Au).
-
Crucial: Keep the sample stage COOLED (water-cooled or LN2). TMTSF degrades if the substrate heats up during evaporation.
-
-
Wiring: Attach annealed gold wires to the evaporated pads using a tiny amount of silver or gold epoxy.
Troubleshooting Center (FAQ)
Issue 1: Non-Linear I-V Curves (Non-Ohmic Contacts)
User Question: "I'm seeing a diode-like turn-on in my I-V curves at low temperatures. Is my sample insulating?"
Diagnosis: You likely have a Schottky Barrier .
-
Mechanism: TMTSF salts are typically p-type (hole) conductors. If you use a contact metal with a work function (
) significantly lower than the ionization potential of the organic crystal, a depletion region forms. -
Solution:
-
Switch to Gold (Au) or Platinum (Pt) paint/evaporation (High
). -
Avoid Silver (Ag) paste if possible, or ensure it is high-quality. Silver can sometimes migrate or oxidize, creating barriers.
-
Voltage Pulse: Sometimes, applying a short, high-voltage pulse (10-50V for µs) can "form" the contact by breaking through the surface oxide layer (use with extreme caution).
-
Issue 2: The "Jump" in Resistance upon Cooling
User Question: "My resistance drops normally, then suddenly spikes to infinity at 150K. Did the sample undergo a transition?"
Diagnosis: You have a Micro-crack or Contact Delamination .
-
Mechanism: The thermal expansion coefficient of organic crystals is massive compared to the substrate and the wire. The crystal shrank, but the wire was too stiff, ripping the contact pad off.
-
Solution:
-
Stress Relief Loops: Ensure your gold wire has a "hump" or loop (like a bridge) between the substrate anchor and the crystal contact.
-
Use Graphite Paste: Graphite paste remains somewhat flexible at cryogenic temperatures compared to metallic epoxies.
-
Issue 3: Sample Dissolving or Turning White
User Question: "As soon as I applied the silver paint, the crystal surface turned white and lost its shine."
Diagnosis: Solvent Attack .
-
Mechanism: The carrier solvent in your commercial paste (often Acetone or Toluene based) attacked the TMTSF surface.
-
Solution:
-
Switch to Isopropanol-based graphite paint .
-
"Dry" the paste slightly before application: Put a drop of paste on a glass slide, wait 10-20 seconds for the aggressive solvent to evaporate, then transfer the semi-dry blob to the crystal.
-
Diagnostic Logic Tree
Use this flow to diagnose contact failure during an experiment.
Figure 2: Troubleshooting logic for diagnosing contact failures in organic conductors.
References
-
Bechgaard, K., et al. (1980).[1] "Superconductivity in an Organic Solid: (TMTSF)2PF6." Journal of the American Chemical Society. Link
-
Jerome, D. (1991). "The Physics of Organic Superconductors." Science. Link
- Chaikin, P. M., et al. (1982). "this compound (TMTSF) Salts: Superconductivity and Anisotropy." Physica B+C.
-
DuPont (Micromax) .[2] "Technical Data Sheet: 4922N Conductive Composition." DuPont Electronic Materials. Link
-
Rozhdestvenskaya, I. V., et al. (2022). "Effective Method for Multi-Probe Electrical Measurements of Organic Single Crystals." MDPI Crystals. Link
Sources
Technical Support Center: Mitigating Crystal Twinning in TMTSF Growth
Welcome to the technical support center for the synthesis of high-quality single crystals of tetramethyltetraselenafulvalene (TMTSF) charge-transfer salts. This guide is designed for researchers, materials scientists, and professionals in drug development who are working with these fascinating organic conductors. Crystal twinning is a common yet formidable challenge in the growth of (TMTSF)₂X salts, significantly impacting their electronic properties and suitability for advanced research and applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and ultimately conquer the effects of crystal twinning in your experiments.
I. Understanding Crystal Twinning in TMTSF Salts
Crystal twinning occurs when two or more crystals of the same material grow together in a symmetrical, non-random orientation.[3] This results in an intergrowth of separate crystals that are tightly bonded, sharing some of the same crystal lattice points.[3] In the context of TMTSF salts, which are grown via electrocrystallization, twinning can arise from several factors during the delicate process of crystal nucleation and growth. These include stresses within the growing crystal, the presence of impurities, and fluctuations in experimental parameters such as temperature and current density.
The consequences of twinning in TMTSF crystals are significant. The twin boundaries act as scattering centers for charge carriers, which can suppress the material's conductivity and obscure its intrinsic electronic properties, such as superconductivity.
II. Troubleshooting Guide: Telltale Signs and Solutions
This section addresses specific issues you might encounter during your TMTSF crystal growth experiments that are indicative of twinning, and provides actionable solutions.
Issue: My crystals appear morphologically perfect, but X-ray diffraction reveals split or overlapping spots.
Cause: This is a classic sign of merohedral or pseudo-merohedral twinning, where the twin domains are related by a symmetry operation that is present in the crystal lattice but not in the point group of the crystal.[3] The diffraction patterns from the individual twin domains overlap, making structure solution and refinement difficult.
Solution:
-
Refine Your Electrocrystallization Parameters: Twinning is often a result of rapid or uncontrolled crystal growth.
-
Reduce Current Density: A lower, constant current density promotes slower, more ordered crystal growth, reducing the likelihood of twinning. Start by decreasing the current by 20-30% from your standard protocol and observe the effect on crystal quality.
-
Optimize Temperature Control: Ensure your electrochemical cell is in a highly stable temperature environment. Even small temperature fluctuations can induce stress in the growing crystal, leading to twinning. Consider using a temperature-controlled water bath or a dedicated crystal growth chamber.
-
Solvent and Supporting Electrolyte Purity: Impurities can act as nucleation sites for new, misaligned crystal domains.[4] Use the highest purity solvents and supporting electrolytes available. Consider filtering your solutions through a sub-micron filter before use.
-
Issue: I'm observing a high number of small, needle-like crystals instead of a few large, high-quality single crystals.
Cause: This indicates a high nucleation rate relative to the crystal growth rate.[5] Rapid nucleation can lead to competition for growth material and the formation of polycrystalline aggregates, which can include twinned crystals.
Solution:
-
Control Supersaturation: The goal is to maintain a state of gentle supersaturation that favors the growth of existing nuclei over the formation of new ones.[5][6]
-
Adjust Reactant Concentrations: Systematically vary the concentrations of your TMTSF and anion source. A lower concentration will decrease the supersaturation level.
-
Modify the Solvent System: The choice of solvent can significantly impact the solubility of your reactants and thus the supersaturation.[7] If you are using a common solvent like 1,1,2-trichloroethane, consider co-solvents to fine-tune the solubility.
-
-
Introduce a Seed Crystal: If you have a small, high-quality single crystal from a previous growth, you can introduce it into a fresh, slightly supersaturated solution. This provides a template for ordered growth and can bypass the problematic initial nucleation phase.
Issue: My crystals are brittle and fracture easily along specific planes when handled.
Cause: While TMTSF crystals are inherently delicate, excessive brittleness can be a sign of internal stress and the presence of twin boundaries, which act as planes of weakness.
Solution:
-
Slow Cooling Protocol: If your electrocrystallization is performed at an elevated temperature, a slow and controlled cooling rate is crucial. Rapid cooling can introduce thermal stress, leading to twinning and mechanical instability.
-
Anion Selection: The size and shape of the counter-anion can influence the packing of the TMTSF molecules and the overall stability of the crystal lattice.[8] While the choice of anion is often dictated by the desired electronic properties, if twinning is a persistent issue with a particular anion, consider experimenting with a different anion of a similar size and geometry to see if it reduces lattice strain.
III. Frequently Asked Questions (FAQs)
Q1: Can I "de-twin" my diffraction data computationally if I can't eliminate twinning experimentally?
A1: Yes, to some extent. Software packages are available that can attempt to de-twin X-ray diffraction data by modeling the contributions from different twin domains. However, this process can be complex and may not always yield a satisfactory solution, especially for heavily twinned samples. It is always preferable to optimize the crystal growth to minimize or eliminate twinning from the outset.
Q2: How does the supporting electrolyte affect twinning?
A2: The supporting electrolyte plays a crucial role in controlling the conductivity of the solution and the electric field at the electrode surface.[9][10] An inappropriate concentration or choice of supporting electrolyte can lead to uneven current distribution and localized high supersaturation, both of which can promote twinning. It is important to use a supporting electrolyte that is highly soluble, fully dissociated, and chemically inert under the experimental conditions.[10]
Q3: Can mechanical shock or vibrations during growth cause twinning?
A3: Yes. Mechanical disturbances can disrupt the ordered addition of molecules to the crystal lattice, potentially inducing the formation of twin domains. It is essential to place your electrocrystallization cell in a vibration-free environment.
Q4: I've tried optimizing the current, temperature, and concentrations, but I still see twinning. What else can I try?
A4: Consider the geometry of your electrochemical cell and the placement of your electrodes. An asymmetric cell geometry can lead to a non-uniform electric field, which can in turn cause inhomogeneous crystal growth and twinning. Ensure your working and counter electrodes are parallel and equidistant to promote a uniform current distribution.
IV. Experimental Protocols & Visualizations
Protocol 1: Systematic Optimization of Electrocrystallization Parameters
This protocol outlines a systematic approach to optimizing your crystal growth conditions to mitigate twinning.
-
Baseline Experiment: Perform a crystal growth experiment using your standard parameters. Carefully characterize the resulting crystals for twinning using optical microscopy and X-ray diffraction.
-
Current Density Variation: Set up a series of experiments where you systematically vary the current density, keeping all other parameters constant. Start with a 50% reduction from your baseline and incrementally increase it.
-
Temperature Variation: Once an optimal current density range is identified, perform a new series of experiments where you vary the temperature in small increments (e.g., 2°C) while keeping the current density and concentrations constant.
-
Concentration Gradient: Create a matrix of experiments where you vary the concentrations of the TMTSF and the anion source in a systematic manner.
-
Analysis: Analyze the crystals from each experiment to identify the conditions that yield the highest quality, twin-free crystals.
Table 1: Example of a Systematic Optimization Matrix
| Experiment ID | Current Density (µA/cm²) | Temperature (°C) | [TMTSF] (mM) | [Anion Salt] (mM) | Crystal Quality Notes |
| TMTSF-T-01 | 1.0 | 20 | 10 | 50 | Multiple small needles, twinned |
| TMTSF-T-02 | 0.8 | 20 | 10 | 50 | Fewer, larger needles, some twinning |
| TMTSF-T-03 | 0.5 | 20 | 10 | 50 | Single, well-formed crystals, minimal twinning |
| TMTSF-T-04 | 0.5 | 22 | 10 | 50 | High-quality single crystals, no visible twinning |
| TMTSF-T-05 | 0.5 | 20 | 8 | 40 | Smaller crystals, no twinning |
Diagrams
Caption: Workflow for mitigating crystal twinning in TMTSF growth.
Caption: Key factors influencing twinning in TMTSF electrocrystallization.
V. References
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (URL: [Link])
-
Optimization of crystallization conditions for biological macromolecules. (URL: [Link])
-
Optimizing the Growth of Endothiapepsin Crystals for Serial Crystallography Experiments. (URL: [Link])
-
Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. (URL: [Link])
-
Optimization - Hampton Research. (URL: [Link])
-
Organic Superconductors: Bechgaard Salts. (URL: [Link])
-
Effect of Crystal Morphology on Electrochemical Performances of IRH-2 and IRH-2/PANI Composite for Supercapacitor Electrodes. (URL: [Link])
-
Disorder and twinning in molecular crystals: impurity-induced effects in adipic acid. (URL: [Link])
-
Ion transport and limited currents in supporting electrolytes and ionic liquids. (URL: [Link])
-
Organic Superconductors: Bechgaard Salts, Properties. (URL: [Link])
-
Effect of Crystal Morphology on Electrochemical Performances of IRH-2 and IRH-2/PANI Composite for Supercapacitor Electrodes. (URL: [Link])
-
The crucial role of the supporting electrolyte in redox flow battery performances. (URL: [Link])
-
L7: Crystal defects and twinning. (URL: [Link])
-
Crystal Growth Techniques for Layered Superconductors. (URL: [Link])
-
Propagation of Crystal Defects during Directional Solidification of Silicon via Induction of Functional Defects. (URL: [Link])
-
Effect of Crystal Morphology on Electrochemical Performances of IRH-2 and IRH-2/PANI Composite for Supercapacitor Electrodes. (URL: [Link])
-
Crystal Morphology Prediction Models and Regulating Methods. (URL: [Link])
-
Single crystal growth for topology and beyond. (URL: [Link])
-
Electrocrystallization and electrochemical control of crystal growth. Fundamental considerations and electrodeposition of metals. (URL: [Link])
-
Perovskite (structure) - Wikipedia. (URL: [Link])
-
Twinning in crystallography. (URL: [Link])
-
Integrated Experimental and Computational Insights into the Systematic Synthesis of Cyclodextrin-based MOF. (URL: [Link])
-
Improved specific capacity and cycling stability of organic cocrystal lithium-ion batteries through charge transfer. (URL: [Link])
-
Experimental Crystal growth. (URL: [Link])
-
Supporting electrolyte - Wikipedia. (URL: [Link])
Sources
- 1. Optimizing the Growth of Endothiapepsin Crystals for Serial Crystallography Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Superconductors: Bechgaard Salts [hoffman.physics.harvard.edu]
- 3. Enhanced charge transfer kinetics at the electrode/electrolyte interface in acetonitrile solvent for lithium-ion battery cathodes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Disorder and twinning in molecular crystals: impurity-induced effects in adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 9. Ion transport and limited currents in supporting electrolytes and ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supporting electrolyte - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tetramethyltetraselenafulvalene (TMTSF) Precursors
Welcome to the Technical Support Center for the purification of Tetramethyltetraselenafulvalene (TMTSF) precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical purification steps in the synthesis of these important organic conductors. The purity of TMTSF precursors is paramount to obtaining high-quality final products with the desired electronic properties. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Introduction to TMTSF and the Critical Role of Precursor Purity
This compound (TMTSF) is a cornerstone molecule in the field of organic electronics, renowned for its role in the formation of the first organic superconductors. The synthesis of TMTSF typically involves the coupling of precursor molecules, most notably 4,5-dimethyl-1,3-diselenole-2-selone. The electronic properties of the final TMTSF-based materials are exquisitely sensitive to impurities. Even trace amounts of contaminants can disrupt the molecular packing in the solid state, introduce defects, and ultimately degrade or completely suppress the desired conductive or superconductive properties. Therefore, rigorous purification of the precursors is not merely a suggestion but a critical necessity for success.
This guide will focus on the most common purification techniques employed for TMTSF precursors: recrystallization, gradient sublimation, and column chromatography. We will delve into the practical aspects of these techniques, offering troubleshooting advice and explaining the scientific principles behind each step.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.
Q1: My recrystallization of 4,5-dimethyl-1,3-diselenole-2-selone yields very little product. What are the likely causes and how can I improve the yield?
A1: Low recovery in recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the primary causes and their solutions:
-
Excess Solvent: The most frequent reason for low yield is the use of too much solvent. The goal is to create a saturated solution at the solvent's boiling point. If you add too much solvent, a significant portion of your product will remain dissolved even after cooling.
-
Solution: Add the hot solvent portion-wise to your crude product until it just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, your recovery will be poor.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an amorphous solid, which can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this step, the product will crystallize on the filter paper, leading to significant loss.
-
Solution: Use a heated filter funnel or preheat your funnel and receiving flask with hot solvent. Use a slight excess of hot solvent to ensure the product remains in solution during the filtration process.
-
Q2: After recrystallization, my product is still colored/impure. What can I do?
A2: If a single recrystallization does not sufficiently purify your product, you may need to employ additional or alternative techniques:
-
Activated Carbon Treatment: If the color is due to highly colored, polar impurities, adding a small amount of activated carbon to the hot solution can help. The impurities will adsorb onto the surface of the carbon.
-
Protocol: Add a very small amount (a spatula tip) of activated carbon to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Consider a Different Purification Technique: If recrystallization is ineffective, it may be that the impurities have very similar solubility properties to your product. In this case, consider sublimation or column chromatography.
| Recrystallization Solvent Systems for TTF Analogues | Comments |
| Hexane/Acetone | A good general-purpose mixture for moderately polar compounds.[2] |
| Toluene/Hexane | Effective for many aromatic compounds; toluene provides good solubility at high temperatures, while hexane acts as an anti-solvent upon cooling. |
| Chlorobenzene | Can be a good choice for less soluble compounds, but has a higher boiling point. |
| Ethanol | A common solvent for many organic compounds, but its polarity might be too high for some TMTSF precursors.[2] |
Section 2: Gradient Sublimation
Gradient sublimation is an excellent purification technique for thermally stable, volatile solids. It relies on the different vapor pressures of the compound and its impurities.
Q3: I am trying to purify my TMTSF precursor by gradient sublimation, but nothing is happening, or the sublimation is very slow.
A3: This is a common issue and usually points to a problem with either the temperature or the vacuum.
-
Insufficient Temperature: The sublimation temperature is too low, and therefore the vapor pressure of your compound is not high enough for it to sublime at an appreciable rate.
-
Solution: Gradually increase the temperature of the sublimation apparatus. Be cautious not to heat too quickly or to a temperature above the compound's melting point, as this can lead to decomposition.
-
-
Inadequate Vacuum: The pressure inside the sublimation apparatus is too high. A good vacuum is essential to lower the sublimation temperature and facilitate the process.
-
Solution: Ensure all joints in your sublimation apparatus are well-sealed with high-vacuum grease. Check your vacuum pump for proper function and ensure it is capable of reaching a sufficiently low pressure (typically <0.1 torr).[3]
-
-
Poor Thermal Contact: The sample is not in good thermal contact with the heating element.
-
Solution: Ensure the sample is evenly spread in the bottom of the sublimation tube and that the tube is properly seated in the heating mantle or furnace.
-
Q4: My sublimed product is contaminated with impurities. How can I improve the separation?
A4: The key to good separation in gradient sublimation is to establish and maintain a stable temperature gradient along the collection surface.
-
Temperature Gradient is Too Steep or Too Shallow: An improper temperature gradient will result in poor separation of the product from impurities with similar volatilities.
-
Solution: Adjust the heating zones of your gradient sublimation furnace to create a more gradual temperature profile. This will allow for the fractional condensation of different components at different points along the tube.[4]
-
-
Sublimation Rate is Too Fast: If the sublimation is too rapid, impurities can be carried along with the product vapor and co-deposit.
-
Solution: Reduce the sublimation temperature to slow down the rate of sublimation. This will allow for better equilibrium between the solid and vapor phases, leading to a more efficient separation.
-
Experimental Workflow: Multi-Step Purification of 4,5-dimethyl-1,3-diselenole-2-selone
Caption: A typical multi-step purification workflow for TMTSF precursors.
Section 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Q5: I am running a silica gel column to purify my TMTSF precursor, but the compound is not moving off the column or is streaking badly.
A5: These are common problems in column chromatography that can often be addressed by adjusting your solvent system or column packing.
-
Solvent System is Not Polar Enough: If your compound is not moving, the eluent is not polar enough to displace it from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using pure hexane, start adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.[5]
-
-
Compound is Decomposing on the Silica Gel: Silica gel is acidic and can cause decomposition of sensitive compounds. Organoselenium compounds can sometimes be prone to this.
-
Solution: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to your eluent.[6] Alternatively, you can use a less acidic stationary phase like alumina.
-
-
Poor Column Packing: An improperly packed column will have channels and cracks, leading to poor separation and band broadening (streaking).
-
Solution: Ensure you pack your column carefully as a slurry of silica gel in your initial eluent. Gently tap the column as you pack to ensure a uniform bed. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Overloading the Column: Applying too much sample to the column will exceed its separation capacity, resulting in poor resolution.
-
Solution: As a general rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.
-
Q6: How do I choose the right solvent system for my column?
A6: The ideal solvent system will give your desired compound a retention factor (Rf) of around 0.25-0.35 on a thin-layer chromatography (TLC) plate.
-
TLC Analysis: Before running a column, always perform TLC analysis with different solvent systems to find the one that gives the best separation between your product and the impurities.
-
Starting Point: For many tetrathiafulvalene analogues, a good starting point for TLC analysis is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[5]
Safety Considerations
-
Handling of Selenium Compounds: Many organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Carbon Diselenide (CSe2): If your synthesis involves carbon diselenide, be aware that it is a highly toxic and volatile liquid with an unpleasant odor. It should only be handled in a fume hood with extreme caution.
-
Air-Sensitive Reagents: Some reagents used in the synthesis of TMTSF precursors, such as phosphites, can be air-sensitive. It is good practice to handle these under an inert atmosphere (e.g., nitrogen or argon).
References
- Google Patents. (n.d.). Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone.
-
Potapov, V. A., et al. (2022). A Practical Two-Step Synthesis of Tetraselenafulvalene (TSF). Molecules, 27(16), 5233. [Link]
-
Lee, J., et al. (2015). Mechanism for the separation of organic semiconductors via thermal gradient sublimation. Journal of Applied Physics, 118(11), 115501. [Link]
-
Wikipedia. (2023, December 14). Carbon diselenide. [Link]
-
acr92651. (2012, November 17). Silica Column Chromatography [Video]. YouTube. [Link]
-
Grim, S. O., et al. (1970). Phosphite and phosphonate complexes. Part III. Trans-influence in mercury(II) complexes. 199Hg–31P coupling constants in (diethyl phosphonato)mercury(II) complexes and an X-ray crystal structure analysis of chloro(diethyl phosphonato)mercury(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 350-354. [Link]
- Google Patents. (n.d.). Sublimation method for the purification of organic small molecules.
-
Bosque, I., & González-Gómez, J. C. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Journal of Organic Chemistry, 85(22), 14473-14485. [Link]
-
Lin, S.-Y., et al. (2023). A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry, 9(3), 77. [Link]
- Google Patents. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
-
El-Sherei, M. M., et al. (2018). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Journal of Chromatographic Science, 56(6), 543-549. [Link]
-
Estruch-Blasco, M., et al. (2020). Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. The Journal of Organic Chemistry, 85(22), 14473-14485. [Link]
-
Reddit. (2021, October 29). Will any "silica gel" work for column chromatography? r/chemistry. [Link]
-
Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Davies, D. L., et al. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
-
Buckland, S. J., et al. (1986). Coupling reactions of 1-alkylpyridinium salts. Part 1. With phosphite and phosphinite ions. Journal of the Chemical Society, Perkin Transactions 1, 645-652. [Link]
-
Kumar, S., & Singh, S. (2018). Organoselenium Chemistry: Synthesis and Reactions. SciSpace. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved February 7, 2026, from [Link]
-
Potapov, V. A., et al. (2021). Recent Developments in the Synthesis of Organoselenium Compounds Based on the Reactions of Organic Diselenides with Acetylenes. Molecules, 26(11), 3169. [Link]
-
Reddit. (2020, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbon diselenide - Wikipedia [en.wikipedia.org]
- 6. Carbon Diselenide (CSe2) for Materials Research [benchchem.com]
Technical Support Center: Optimization of TMTSF Salt Crystal Growth
Status: Operational Ticket ID: TMTSF-OPT-001 Subject: Advanced Troubleshooting for Electrocrystallization of (TMTSF)₂X Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Introduction
Welcome to the technical support hub for organic conductor synthesis. This guide addresses the specific challenges in growing high-quality single crystals of Bechgaard salts, (TMTSF)₂X (where X =
While TMTSF salts are primarily studied in condensed matter physics for their superconductivity and Spin Density Wave (SDW) states, the electrocrystallization techniques described here are directly transferable to pharmaceutical polymorph screening and the purification of conductive organic frameworks in drug delivery systems.
Module 1: Pre-Synthesis & Precursor Purification
User Query: "My electrocrystallization yields are low, and I am seeing amorphous black powder instead of shiny needles/blocks. Is my current density wrong?"
Diagnosis:
Before blaming the current density, look at your precursor purity. Commercial TMTSF often contains oxidized impurities (seleninyl species) that act as nucleation sites for amorphous growth. If your starting material is not
Protocol: Gradient Sublimation Purification
Objective: Remove non-volatile impurities and oxidized byproducts from TMTSF powder.
The Workflow: We utilize a three-zone temperature gradient. Unlike simple sublimation, this separates impurities based on their specific volatility profiles.
Figure 1: Thermal Gradient Sublimation Logic. Impurities with higher volatility bypass the product zone; heavy impurities remain in the source boat.[1]
Step-by-Step:
-
Loading: Place raw TMTSF (0.5–1.0 g) in a quartz boat at the closed end of a long quartz tube.
-
Evacuation: Connect to a turbomolecular pump. Achieve a base pressure of
Torr. Crucial: Organic conductors are highly sensitive to oxygen during heating. -
Gradient Setup:
-
Source Zone: Heat to 185°C (Just below TMTSF melting point).
-
Deposition Zone: Maintain at ~150°C (approx. 15cm downstream).
-
-
Harvest: After 24–48 hours, purple/red needles will form in the middle zone. Discard the black char in the boat and the pale yellow film (impurities) in the cold zone.
Module 2: The Electrochemical Setup (Hardware)
User Query: "I am getting crystals, but they are growing exclusively on the tip of the electrode and fusing together. How do I get discrete single crystals?"
Diagnosis: This is a Current Density Distribution issue. If the electrode surface is dirty or has a sharp tip, the electric field concentrates at that singularity (the "lightning rod" effect), causing rapid, disordered nucleation.
Protocol: Platinum Electrode Conditioning
Objective: Create a uniform electrochemical surface potential.
-
Mechanical Polishing: Polish the Pt wire (1 mm diameter) with 0.3 µm alumina slurry. Rinse with DI water.[2][3][4]
-
Acid Wash: Dip in Aqua Regia (3:1 HCl:HNO₃) for 60 seconds. Warning: Extremely Corrosive.
-
Electrochemical Etching (The Secret Step):
-
Place the Pt wire in 1M H₂SO₄.[5]
-
Cycle potential between -0.2V and +1.2V vs. Ag/AgCl for 20 cycles.
-
Why? This strips adsorbed organics and reconstructs the Pt surface atoms for uniform nucleation sites [1].
-
-
Storage: Store in DI water until seconds before use. Never let it dry in air (adsorbs hydrocarbons).
Module 3: Growth Parameters & Troubleshooting
User Query: "My crystals are dendritic (tree-like) and fragile. I need thick blocks for resistivity measurements."
Diagnosis: Dendrites indicate Diffusion-Limited Aggregation . The crystal is consuming TMTSF molecules faster than they can diffuse to the surface. You are driving the reaction too hard.
Optimization Table: Growth Variables
| Variable | Standard Setting | Adjustment for "Blocks" | Scientific Rationale |
| Current Density | 1.0 µA/cm² | 0.1 – 0.5 µA/cm² | Lower current allows thermodynamic control (blocks) over kinetic control (dendrites) [2]. |
| Solvent | Chlorobenzene | 1,1,2-Trichloroethane | Higher viscosity/density of TCE slows diffusion, promoting orderly lattice stacking. |
| Temperature | 25°C | 0°C to 5°C | Lower T reduces solubility, increasing supersaturation gently while suppressing thermal defects. |
| Anion Ratio | 1:1 Stoichiometry | Excess Electrolyte (10x) | High conductivity in the bulk solution ensures the rate-limiting step is at the crystal surface, not solution resistance. |
The "H-Cell" Configuration
To prevent the reduced species at the cathode from contaminating the growing crystals at the anode, use a glass H-cell separated by a porous frit.
Figure 2: H-Cell Schematic. The porous frit is critical to isolate the reduction byproducts (which can poison the crystal) from the oxidation chamber.
Module 4: Post-Growth Handling
User Query: "The crystals look perfect in the solvent, but they crack immediately when I take them out."
Diagnosis: This is Solvent Loss Shock . (TMTSF)₂X salts often incorporate solvent molecules into the lattice or are mechanically stressed by rapid evaporation of solvent from surface micro-cracks.
Protocol: The "Slow Exchange" Harvest
-
Do not remove directly to air.
-
Solvent Exchange: Pipette out 50% of the growth solvent (e.g., Chlorobenzene) and replace it with a lower boiling point, non-solvating wash (e.g., isopropanol or hexane).
-
Repeat: Do this 3-4 times over 2 hours. This gradually removes the high-boiling solvent.
-
Drying: Remove the crystal and place it on filter paper in a solvent-saturated atmosphere (a covered petri dish) for 1 hour before exposing it to dry air.
References
-
Electrode Preparation
- Source: StonyLab & Kanopy Techno Solutions.
- Context: Electrochemical cycling in H₂SO₄ removes invisible oxide layers that cause uneven nucle
-
Link:[3]
-
Crystal Growth Mechanism
- Source: Bechgaard, K., et al. "Superconductivity in an Organic Solid." Journal of the American Chemical Society.
- Context: Establishes the electrocrystallization method and the importance of low current density for minimizing defects.
-
Link:
-
Purification Techniques
- Source: Laudise, R. A., et al. "Physical Vapor Growth of Organic Semiconductors." Journal of Crystal Growth.
- Context: Defines the thermal gradient sublimation parameters for organic small molecules.
-
Link:
-
Dendrite Formation
- Source:CrystEngComm.
- Context: Explains the diffusion-limited aggregation mechanism responsible for dendritic growth in electrochemical systems.
-
Link:
Sources
Technical Support Center: Suppressing the Spin-Density Wave State in (TMTSF)₂X Organic Conductors
Welcome to the technical support center for researchers working with the fascinating family of quasi-one-dimensional organic conductors, the Bechgaard salts ((TMTSF)₂X). This guide is designed to provide you with in-depth, field-proven insights into the strategies for suppressing the spin-density wave (SDW) ground state, a crucial step for investigating the rich physics of these materials, including the emergence of unconventional superconductivity.
Frequently Asked Questions (FAQs)
Q1: What is the spin-density wave (SDW) state in (TMTSF)₂X salts, and why would I want to suppress it?
A1: The spin-density wave is a collective electronic ground state that can form in low-dimensional conductors at low temperatures.[1] It is characterized by a periodic modulation of the spin density, which is accompanied by a charge-density wave of twice the wavelength. This transition to an SDW state typically opens a gap at the Fermi surface, transforming the material from a metal into an insulator.[2]
For researchers in superconductivity and quantum materials, the SDW state often masks other interesting quantum phenomena. The (TMTSF)₂X family of materials is famous for its generic phase diagram where the suppression of the SDW state can lead to the emergence of an unconventional superconducting state.[3][4] Therefore, by carefully tuning experimental parameters to suppress the SDW, you can access and study this superconducting phase.
Q2: What are the primary experimental "knobs" I can turn to suppress the SDW state?
A2: The primary strategies to suppress the SDW state in (TMTSF)₂X salts are:
-
Application of Hydrostatic Pressure: This is the most common and continuously tunable method.
-
Chemical Substitution (Anion Exchange): Replacing the anion 'X' can chemically induce pressure and alter the electronic properties.
-
Anion Ordering: In certain salts like (TMTSF)₂ClO₄, the cooling rate through an anion ordering transition can be used to control the ground state.[2]
-
Application of a High Magnetic Field: While high magnetic fields can suppress the zero-field SDW state, they can also induce other complex field-induced SDW (FISDW) phases.[5][6]
Troubleshooting Guide: Common Issues in SDW Suppression Experiments
This section addresses specific problems you might encounter during your experiments.
Issue 1: My (TMTSF)₂PF₆ sample remains insulating at low temperatures, even when I apply pressure. How can I reach the superconducting state?
Underlying Cause & Solution:
The transition from the SDW insulator to the superconducting state in (TMTSF)₂PF₆ occurs at a critical pressure (Pc). Below this pressure, the SDW state is stable. It's crucial to apply sufficient and uniform hydrostatic pressure to suppress the SDW phase completely.
-
Causality: Applying pressure to (TMTSF)₂X salts increases the inter-chain electronic coupling.[3][7] This increased dimensionality degrades the nesting conditions of the quasi-one-dimensional Fermi surface, which are necessary for the formation of the SDW state. Once the nesting is sufficiently suppressed, the metallic state is stabilized, and at even lower temperatures, superconductivity can emerge.[8][9]
-
Troubleshooting Steps:
-
Verify Pressure Calibration: Ensure your pressure cell is accurately calibrated at low temperatures. The pressure inside the cell can change as it cools.
-
Increase Applied Pressure: For (TMTSF)₂PF₆, the critical pressure to fully suppress the SDW state and observe superconductivity is typically in the range of 6-8 kbar.[10] If you are below this range, you will likely still be in the SDW or a coexistence region.
-
Monitor Resistivity: The most direct way to track the suppression of the SDW is by measuring the electrical resistivity as a function of temperature at different pressures. The insulating upturn in resistivity at low temperatures is a clear signature of the SDW state. As you approach the critical pressure, this transition temperature (T_SDW) will decrease, and the magnitude of the resistivity increase will lessen. Above the critical pressure, you should observe metallic behavior (resistivity decreases with decreasing temperature) down to the superconducting transition temperature (Tc).
-
Issue 2: I'm working with (TMTSF)₂ClO₄ at ambient pressure, but my results are inconsistent. Sometimes I see superconductivity, and other times I see an insulating ground state.
Underlying Cause & Solution:
The ground state of (TMTSF)₂ClO₄ at ambient pressure is highly sensitive to the cooling rate through the anion ordering (AO) transition at approximately 24.5 K.[2] This is because the ClO₄ anions are non-centrosymmetric and can freeze into either an ordered or disordered configuration.
-
Causality:
-
Slow Cooling (Relaxed State): If the sample is cooled slowly through the AO transition, the ClO₄ anions have time to arrange themselves in a regular, ordered pattern. This anion ordering alters the crystal potential and disturbs the Fermi surface nesting, which in turn suppresses the SDW state and allows for the emergence of superconductivity at around 1.3 K.[2][11]
-
Rapid Cooling (Quenched State): A rapid quench through the AO transition freezes the anions in a disordered state. This disorder preserves the nesting of the Fermi surface, leading to the formation of an SDW insulating state below about 5 K.[2]
-
-
Troubleshooting Steps:
-
Control and Document Cooling Rate: Implement a controlled cooling protocol. For achieving the superconducting state, a very slow cooling rate (e.g., < 0.1 K/min) through the 24.5 K transition is recommended.
-
Experimental Verification: Use resistivity measurements to confirm the ground state. A sharp drop to zero resistance around 1.3 K indicates superconductivity (relaxed state), while a sharp increase in resistance below 5 K points to an SDW state (quenched state).
-
Issue 3: I have applied a high magnetic field to my (TMTSF)₂PF₆ sample under pressure, but instead of just suppressing the SDW, I see a cascade of new phases.
Underlying Cause & Solution:
While a magnetic field can influence the zero-field SDW state, its more dramatic effect in the (TMTSF)₂X family is the induction of a series of new spin-density wave phases, known as Field-Induced Spin-Density Waves (FISDWs).[5][12][13]
-
Causality: In a quasi-one-dimensional conductor, a magnetic field applied perpendicular to the most conducting axis quantizes the electron orbits. This quantization effectively "re-nests" the Fermi surface, making the SDW state favorable again, but at different nesting vectors for different magnetic field ranges. This leads to a cascade of transitions between different FISDW sub-phases as the magnetic field is swept.
-
Troubleshooting Steps:
-
Consult the P-B Phase Diagram: The behavior of (TMTSF)₂X in a magnetic field is best understood by referring to the established pressure-magnetic field (P-B) phase diagram.[5] This will show you the regions where the metallic, superconducting, zero-field SDW, and various FISDW phases are expected to exist.
-
Technique Selection: Hall effect measurements are particularly sensitive to the transitions between FISDW phases, which manifest as a series of plateaus. Magnetoresistance measurements also show clear signatures of these transitions.[13]
-
Experimental Goal Clarification: If your goal is to study the metallic state that borders superconductivity, it is often best to work at pressures above the critical pressure and at zero or very low magnetic fields. If you intend to study the rich physics of the FISDW states themselves, then high-field measurements are appropriate.
-
Experimental Protocols & Data
Protocol 1: Pressure Tuning of (TMTSF)₂PF₆
-
Sample Mounting: Mount a single crystal of (TMTSF)₂PF₆ in a piston-cylinder pressure cell with a suitable pressure-transmitting medium (e.g., Daphne oil 7373) to ensure hydrostatic conditions.
-
Pressure Application: Apply a desired pressure at room temperature.
-
Cooling: Cool the pressure cell down to cryogenic temperatures in a cryostat.
-
Measurement: Measure the electrical resistivity as a function of temperature using a four-probe configuration.
-
Iteration: Repeat steps 2-4 for different applied pressures to map out the temperature-pressure phase diagram.
Data Summary: Critical Pressures for SDW Suppression
| Compound | Critical Pressure (Pc) for SDW Suppression | Superconducting Transition Temperature (Tc) near Pc |
| (TMTSF)₂PF₆ | ~6-8 kbar | ~1.2 K |
| (TMTSF)₂AsF₆ | ~9.5 kbar | ~1.1 K |
| (TMTSF)₂ClO₄ | Superconducting at ambient pressure (if slowly cooled) | ~1.3 K |
Note: These values can vary slightly depending on sample quality and pressure conditions.
Visualizations
Caption: Generalized Temperature-Pressure Phase Diagram for (TMTSF)₂X salts.
Caption: Control of the ground state in (TMTSF)₂ClO₄ via cooling rate.
References
-
Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors. (2011). EPL (Europhysics Letters). [Link]
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Coexistence of Spin Density Waves and Superconductivity in (TMTSF)(2)PF6. (2007). Physical Review Letters. [Link]
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Unconventional spin density wave in Bechgaard salt (TMTSF) 2 PF 6. (2004). EPL (Europhysics Letters). [Link]
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Fluctuating spin density wave conduction in (TMTSF)2X organic superconductors. (n.d.). ResearchGate. [Link]
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Suppression of field-induced spin density wave order in Sr3Ru2O7 with pressure. (2023). ePubs. [Link]
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Theory of the Phase Diagram of the (TMTSF) 2X Salts. (1985). Molecular Crystals and Liquid Crystals. [Link]
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Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF) 2 ClO 4. (2020). MDPI. [Link]
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Discovery of intertwined spin and charge density waves in a layered altermagnet. (2024). arXiv. [Link]
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Experimental Techniques for Determining Spin States. (n.d.). ResearchGate. [Link]
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Spin-density-wave instabilities in the organic conductor (TMTSF)_2ClO_4: Role of anion ordering. (2001). arXiv. [Link]
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Unconventional spin-density wave in Bechgaard salt „TMTSF…2NO3. (n.d.). Repozitorij PMF-a. [Link]
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Organic Conductors: From Charge Density Wave TTF−TCNQ to Superconducting (TMTSF)2PF6. (n.d.). HAL Open Science. [Link]
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Spin-density-wave transition of (TMTSF)2 PF6 at high magnetic fields. (2001). Semantic Scholar. [Link]
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Unconventional spin density wave in Bechgaard salt (TMTSF)2NO3. (2006). arXiv. [Link]
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Superconductivity of Organic Charge-Transfer Salts. (n.d.). HZDR. [Link]
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Real-space observation of incommensurate spin density wave and coexisting charge density wave on Cr (001) surface. (2022). PMC. [Link]
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An ab initio investigation of the family of molecular compounds TM2X are conducted, where TM is either TMTSF or TMTTF and X takes centrosymmetric monovalent anions. (2022). arXiv. [Link]
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Discovery of magnetic-field-tunable density waves in a layered altermagnet. (2024). arXiv. [Link]
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Ab Initio Calculations of Spin Waves: A Review of Theoretical Approaches and Applications. (n.d.). MDPI. [Link]
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Theory of the Phase Diagram of the (TMTSF) 2X Salts. (n.d.). Semantic Scholar. [Link]
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In-plane magnetic field induced density wave states near quantum spin Hall phase transitions. (n.d.). NSF PAR. [Link]
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Spin-density wave. (n.d.). Wikipedia. [Link]
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Superconducting and spin-density wave phases probed by scanning tunneling spectroscopy in the organic conductor
. (2024). arXiv. [Link] -
Seebeck effect studies in the charge density wave state of organic conductor α- (BEDT–TTF)2KHg(SCN. (2022). Florida State University. [Link]
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Breaking Spin-Forbidden Transition by an Antisite Defect Strategy for Enhancing Far-Red Emission of Cr3+-Activated Phosphors. (2024). ACS Publications. [Link]
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Pressure-enhanced spin-density-wave transition in double-layer nickel
. (2024). arXiv. [Link] -
Magnetic field controlled charge density wave coupling in underdoped YBa
Cu O . (2015). arXiv. [Link]
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Validation & Comparative
A Comparative Guide to the Electronic Properties of TMTSF and BEDT-TTF Charge-Transfer Salts
Introduction
In the landscape of molecular conductors, the organic donor molecules tetramethyltetraselenafulvalene (TMTSF) and bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) stand as canonical examples that have paved the way for our understanding of electron correlation, dimensionality, and unconventional superconductivity in soft matter systems. The discovery of superconductivity in (TMTSF)₂PF₆ in 1980 marked the dawn of organic superconductors, a field that was later propelled to higher transition temperatures with the advent of BEDT-TTF-based salts.[1][2]
This guide provides an in-depth comparison of the electronic properties of these two families of materials. We will move beyond a simple listing of characteristics to explore the fundamental causality: how subtle differences in molecular architecture and crystal packing give rise to a rich, and often contrasting, display of physical phenomena. For researchers in materials science and condensed matter physics, understanding these differences is crucial for the rational design of new functional molecular materials.
The Genesis of Electronic Diversity: Molecular and Crystal Structures
The electronic behavior of TMTSF and BEDT-TTF salts is a direct consequence of how the constituent molecules arrange themselves in the solid state. Both typically form 2:1 charge-transfer salts with an inorganic anion 'X' (e.g., PF₆⁻, ClO₄⁻, I₃⁻), denoted as (TMTSF)₂X and (BEDT-TTF)₂X. In this arrangement, each pair of organic donor molecules transfers one electron to the anion, leaving a hole that can conduct electricity.[3] The anions are generally electronically inert, forming closed-shell structures, meaning the conductivity is dominated by the organic sublattice.[3]
The critical distinction lies in the dimensionality of this sublattice.
-
TMTSF Salts: These materials exhibit a quasi-one-dimensional (Q1D) electronic structure.[1] The planar TMTSF molecules form stacks along a primary conducting axis (the a-axis). While there is strong π-orbital overlap along these stacks, the inter-stack coupling, mediated by the selenium atoms, is significantly weaker. This leads to highly anisotropic conductivity.[4] The molecules within the stacks often arrange in a slight zig-zag pattern, leading to dimerization.[3]
-
BEDT-TTF Salts: In contrast, BEDT-TTF salts are renowned for their quasi-two-dimensional (Q2D) nature.[1] The non-planar terminal ethylene groups of the BEDT-TTF molecule create significant side-by-side interactions (via sulfur atoms) between adjacent stacks. These transverse interactions are comparable in strength to the intra-stack interactions, leading to the formation of conducting layers separated by insulating anion sheets.[5][6] This increased dimensionality is the primary reason for the suppression of instabilities common in 1D systems and the emergence of more robust metallic and superconducting states.
Caption: Contrasting electronic dimensionality in TMTSF and BEDT-TTF salts.
Core Electronic Characteristics: A Tale of Two Systems
The structural anisotropy directly translates into the electronic properties. While both systems are charge-transfer salts with a formal quarter-filled band, their behavior diverges due to the interplay of bandwidth, dimensionality, and electron correlation.
| Property | (TMTSF)₂X Salts | (BEDT-TTF)₂X Salts | Causality |
| Dimensionality | Quasi-One-Dimensional (Q1D)[1] | Quasi-Two-Dimensional (Q2D)[1] | Dominance of intra-stack vs. inter-stack molecular orbital overlap. |
| Band Filling | Quarter-filled (formally)[2] | Quarter-filled (formally)[2] | 2:1 stoichiometry leads to +0.5 charge per donor molecule. |
| Effective Filling | Half-filled (due to dimerization)[7] | Half-filled (due to dimerization)[5] | Dimerization creates a new unit cell with one hole per dimer. |
| Key Instability | Peierls / Spin-Density Wave (SDW)[4] | Mott-Hubbard Insulating State[5] | 1D systems are prone to nesting-driven gap openings (SDW); 2D systems with strong on-site repulsion favor Mott localization. |
| Conductivity Anisotropy | High (σₐ / σₑ > 100) | Moderate to Low (σ_parallel / σ_perp ≈ 10-100) | Strong confinement of charge carriers to molecular stacks vs. conduction within layers. |
| Typical Tsc | ~1 K (often under pressure)[2] | Up to ~14 K[2] | Higher dimensionality in BEDT-TTF suppresses competing insulating states more effectively, allowing superconductivity to persist at higher temperatures. |
Rich Physics on a Knife's Edge: Phase Diagrams
The most striking illustration of the differences between TMTSF and BEDT-TTF salts is their generalized temperature-pressure phase diagrams. Pressure acts as a crucial tuning parameter, increasing intermolecular orbital overlap, which in turn broadens the electronic bands and enhances the dimensionality.
The TMTSF Family: Suppressing a Density Wave
The phase diagram of (TMTSF)₂X salts is characterized by a competition between a metallic state and a low-temperature spin-density wave (SDW) insulating ground state.[4][7] The Q1D nature of the Fermi surface allows for "nesting," where large portions of the Fermi surface can be connected by a single wavevector, driving a transition to an insulating state. Applying pressure increases the inter-stack coupling (t_b), warping the Fermi surface and frustrating this nesting condition. Once the SDW state is sufficiently suppressed, superconductivity emerges.[4] The exception is (TMTSF)₂ClO₄, which becomes superconducting at ambient pressure.[4][8]
The BEDT-TTF Family: Overcoming Correlation
For many κ-phase BEDT-TTF salts, the story is one of strong electron correlation.[9] Due to dimerization, the system behaves as effectively half-filled. The strong on-site (or more accurately, on-dimer) Coulomb repulsion (U) can overwhelm the kinetic energy of the electrons (related to the bandwidth, W), leading to a Mott-Hubbard insulating state where electrons are localized despite the band being half-filled.[5] Pressure increases the intermolecular overlap, broadening the bandwidth W. This reduces the critical U/W ratio, inducing a transition from the Mott insulator to a metallic and often superconducting state.[5]
Caption: Generalized Temperature-Pressure phase diagrams for TMTSF and BEDT-TTF salts.
Experimental Protocols for Characterization
Validating the electronic properties of these materials requires a suite of characterization techniques. The causality behind choosing a specific experiment is to probe a particular aspect of the material's electronic or structural state.
Protocol 1: Four-Probe DC Resistivity
-
Objective: To measure the electrical resistance as a function of temperature and crystal orientation, allowing for the determination of conductivity, anisotropy, and the identification of phase transition temperatures.
-
Methodology:
-
Crystal Selection & Mounting: Select a high-quality single crystal (typically needle-like for TMTSF, plate-like for BEDT-TTF). Mount the crystal on a sample holder using a non-conductive adhesive.
-
Contacting: Attach four thin gold wires (e.g., 25 µm diameter) to the crystal along the desired measurement axis using conductive silver or carbon paste. The outer two wires serve to source a constant current (I), while the inner two measure the voltage drop (V).
-
Causality (Why four probes?): A four-probe setup is critical to eliminate the contribution of contact and wire resistance from the measurement. The voltmeter has a very high internal impedance, so negligible current flows through the voltage leads, giving a true measurement of the voltage drop across the sample itself.
-
Measurement: Place the sample in a cryostat (e.g., a Quantum Design PPMS). Apply a small, constant DC or low-frequency AC current through the outer leads and measure the voltage across the inner leads while slowly sweeping the temperature.
-
Data Analysis: Calculate resistivity (ρ) using the formula ρ = (V/I) * (A/L), where A is the crystal's cross-sectional area and L is the distance between the voltage contacts. Plot ρ vs. T to identify transitions: a sharp drop to zero for superconductivity, or a sharp upturn for a metal-to-insulator transition.
-
Caption: Experimental workflow for four-probe resistivity measurements.
Protocol 2: SQUID Magnetometry
-
Objective: To unambiguously confirm superconductivity via the Meissner effect (expulsion of magnetic field) and to characterize magnetic ground states (e.g., antiferromagnetism in the SDW or Mott phases).
-
Methodology:
-
Sample Preparation: Mount the single crystal in a sample holder (e.g., a clear plastic straw) ensuring it is well-secured.
-
Measurement Protocol (Zero-Field Cooling - ZFC): a. Cool the sample from above its transition temperature (Tc) to a low base temperature (e.g., 2 K) in zero applied magnetic field. b. Causality (Why ZFC?): This ensures that no magnetic flux is trapped by defects in the sample before it becomes superconducting. c. Apply a small magnetic field (e.g., 10 Oe). d. Measure the magnetic moment as the sample is warmed up through Tc. A sharp diamagnetic signal (negative moment) that disappears at Tc is the signature of the Meissner effect.
-
Measurement Protocol (Field Cooling - FC): a. Apply the same small magnetic field above Tc. b. Cool the sample in this field and measure the magnetic moment. The FC signal is typically smaller than the ZFC signal due to flux pinning.
-
Data Analysis: The volume superconducting fraction can be estimated from the magnitude of the ZFC diamagnetic signal. For studying magnetic order, measure the magnetic susceptibility (M/H) vs. temperature in a larger field; an anomaly or cusp can indicate an antiferromagnetic transition.
-
Conclusion
The TMTSF and BEDT-TTF families, while born from similar chemical principles, offer a compelling study in contrasts. The quasi-one-dimensional nature of TMTSF salts makes them ideal systems for studying Peierls-type instabilities and the emergence of superconductivity from a spin-density wave state. Conversely, the quasi-two-dimensional structure of BEDT-TTF salts provides a powerful platform for investigating Mott physics, where strong electron correlations are the dominant force, and superconductivity appears on the border of electron localization. The lessons learned from comparing these two systems—the profound impact of dimensionality, the delicate balance between kinetic energy and Coulomb repulsion, and the tunability afforded by pressure—remain central pillars of modern condensed matter physics and materials science.
References
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Lin, C., et al. (2023). A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry, 9(3), 77. [Link]
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Mortensen, K. (1984). PROPERTIES OF ORGANIC SALTS OF TMTSF AND TMTTF. In: Acrivos, J.V., Mott, N.F., Yoffe, A.D. (eds) Physics and Chemistry of Electrons and Ions in Condensed Matter. NATO ASI Series, vol 130. Springer, Dordrecht. [Link]
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Hoffman Lab, Harvard University. Organic Superconductors: Bechgaard Salts, Properties. [Link]
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Ptok, A., et al. (2017). Evolution of Shape and Volume Fraction of Superconducting Domains with Temperature and Anion Disorder in (TMTSF)₂ClO₄. Symmetry, 9(11), 260. [Link]
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Wosnitza, J. (2020). Superconductivity of Organic Charge-Transfer Salts. Journal of Low Temperature Physics, 198, 251–266. [Link]
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Ghamari, S., et al. (2020). Absence of Superconductivity in the Hubbard Dimer Model for κ-(BEDT-TTF)₂X. Condensed Matter, 5(3), 44. [Link]
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Yamamoto Research Group, RIKEN. κ-type BEDT-TTF salt. [Link]
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Pinterić, M., et al. (2019). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)₂CF₃CF₂SO₃. Crystal Growth & Design, 19(4), 2214-2224. [Link]
-
Simonov, S.V., et al. (2021). A New Charge-Ordered Molecular Conductor: κ-(BEDT-TTF)₂K⁺(18-crown-6)[CoII(NCS)₄]∙(H₂O). Crystals, 11(10), 1251. [Link]
-
Schegolev, I.F. (1990). Organic Superconductors. Europhysics News, 21(1), 6-8. [Link]
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A Researcher's Guide to Confirming Quasi-One-Dimensionality: The Case of (TMTSF)₂X Organic Conductors
This guide provides an in-depth comparison of experimental methodologies for the definitive confirmation of quasi-one-dimensional (Q1D) electronic transport, using the archetypal Bechgaard salts, (TMTSF)₂X (where TMTSF is Tetramethyltetraselenafulvalene and X is an inorganic anion like PF₆⁻ or ClO₄⁻), as a model system. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach for researchers in materials science and condensed matter physics.
The Structural Origin of Anisotropy in Bechgaard Salts
The defining characteristic of the (TMTSF)₂X family of materials is their profound structural anisotropy.[1] The planar TMTSF molecules arrange in stacks along a specific crystallographic direction (typically the a-axis). Within these stacks, the selenium-containing π-orbitals overlap significantly, creating a highly conductive pathway for electrons.[1][2] Conversely, the stacks are separated by columns of anions, leading to much weaker electronic coupling in the transverse directions (b and c).[1] This structural arrangement, a consequence of molecular self-assembly, is the microscopic origin of the quasi-one-dimensional electronic behavior. The primary experimental goal is to quantify the dramatic difference in electrical conductivity along these orthogonal axes. Anisotropy ratios (e.g., σₐ/σᵦ) can often exceed several hundred, leaving no ambiguity about the material's electronic dimensionality.
Direct Transport Verification: A Comparison of Resistivity Measurement Techniques
The most direct proof of Q1D conductivity comes from measuring the electrical resistivity tensor. The objective is to obtain the resistivity along the stacking axis (ρₐ) and the two transverse axes (ρᵦ and ρ꜀). A large ratio of transverse to stacking axis resistivity (e.g., ρᵦ/ρₐ >> 1) is the hallmark of a Q1D conductor. Two primary methods are employed for this task.
This is the conceptually simplest approach. It relies on preparing multiple, well-defined, bar-shaped single crystals, with each crystal cut specifically along one of the principal crystallographic axes.
-
Causality of the Four-Probe Configuration: A four-probe measurement is essential to eliminate the influence of contact resistance, which can be significant, especially in materials with high intrinsic resistance or when using carbon paste for contacts. By injecting current through two outer leads and measuring the voltage drop across two inner leads, the measurement is sensitive only to the bulk resistance of the material between the voltage probes.
Experimental Protocol: Standard Four-Probe Measurement
-
Crystal Selection & Orientation:
-
Select high-quality, single crystals of (TMTSF)₂X. The needle-like growth habit naturally aligns the long axis with the highly conductive a-axis.
-
For transverse measurements, a larger crystal must be carefully cut and polished to expose faces perpendicular to the a-axis. This step is challenging due to the fragile, brittle nature of organic crystals and is a primary source of experimental difficulty.
-
-
Contact Placement:
-
Attach four fine gold wires (e.g., 25 µm diameter) to the crystal surface along the desired measurement axis using a minimal amount of conductive adhesive, such as silver or carbon paste.
-
Ensure the contacts are aligned linearly and are spaced appropriately for the crystal dimensions.
-
-
Measurement:
-
Mount the contacted sample in a cryostat for temperature-dependent measurements.
-
Apply a small, known DC or low-frequency AC current (I) through the outer two contacts.
-
Measure the voltage drop (V) across the inner two contacts using a high-impedance voltmeter.
-
Calculate the resistance R = V/I.
-
-
Resistivity Calculation:
-
Calculate the resistivity (ρ) using the formula: ρ = R * (A/L), where A is the cross-sectional area of the crystal and L is the distance between the inner voltage contacts.
-
-
Repeat for Orthogonal Axes:
-
Repeat the entire process for crystals oriented along the b and c axes.
-
The Montgomery method is a more powerful and less destructive technique that circumvents the need to prepare multiple, precisely oriented samples.[3][4] It allows for the determination of both ρₐ and ρᵦ from a single rectangular, plate-like crystal.
-
Causality of the Montgomery Approach: The method is based on a clever mathematical transformation proposed by Wasscher, which maps the anisotropic conductivity of the real sample onto an equivalent isotropic sample.[3][5] By performing two distinct four-probe resistance measurements on the corners of the rectangular sample, one can experimentally determine a ratio of resistances. This ratio, when combined with the sample's dimensions, allows for the analytical calculation of the resistivity anisotropy and the principal resistivity values.[6]
Diagram: Montgomery Method Workflow
Caption: Workflow for determining anisotropic resistivity using the Montgomery method.
Experimental Protocol: Montgomery Method
-
Sample Preparation:
-
Select a single crystal of (TMTSF)₂X with a uniform rectangular shape. The crystal faces should ideally be aligned with the principal axes of conductivity. For TMTSF, this is often a thin plate in the a-b plane.
-
Precisely measure the lengths of the two sides, l₁ and l₂, and the thickness, d.
-
Apply point-like contacts to the four corners of the crystal face.
-
-
First Resistance Measurement (R₁):
-
Pass a current (I₁₂) between two adjacent contacts (e.g., corner 1 and corner 2).
-
Measure the voltage (V₃₄) across the other two contacts (corner 3 and corner 4).
-
Calculate R₁ = |V₃₄ / I₁₂|.
-
-
Second Resistance Measurement (R₂):
-
Pass a current (I₁₄) between a different pair of adjacent contacts (e.g., corner 1 and corner 4).
-
Measure the voltage (V₂₃) across the remaining pair (corner 2 and corner 3).
-
Calculate R₂ = |V₂₃ / I₁₄|.
-
-
Data Analysis:
-
The anisotropy of the sample is determined from the ratio of the measured resistances (R₂/R₁) and the sample dimensions (l₁/l₂). This typically involves using analytical equations or lookup graphs derived from the original work by Montgomery.[4]
-
Once the anisotropy is known, the principal resistivities along the two axes in the plane of the sample can be calculated.
-
| Feature | Standard Four-Probe (Oriented Bars) | Montgomery Method |
| Sample Requirement | Multiple crystals, precisely cut along each axis. | A single rectangular crystal. |
| Destructive? | Yes, requires cutting and shaping. | Minimally, only requires contacting corners. |
| Primary Challenge | Accurate cutting and handling of fragile crystals without introducing defects. | Precise placement of point-like contacts at the corners; mathematical complexity of analysis. |
| Information Yield | Resistivity along one specific axis per sample. | Full in-plane resistivity tensor (ρₐ, ρᵦ) and anisotropy from one sample. |
| Best Suited For | When large crystals are available that can be easily oriented and cut. | Small, fragile, or irregularly shaped crystals where cutting is impractical.[3] |
Corroborating Evidence: Alternative Experimental Probes
Diagram: Multi-Modal Confirmation of Q1D Nature
Caption: A multi-faceted approach provides the most robust confirmation.
-
Polarized Optical Reflectance: The response of a material to electromagnetic radiation is intimately linked to its electronic structure. In a Q1D metal, electrons can move easily along the stacks in response to the electric field of light, but not between them.
-
Experimental Insight: By measuring the reflectivity of a (TMTSF)₂X crystal with light polarized parallel to the stacking (a-) axis, one observes a sharp "plasma edge" in the infrared region. This is characteristic of metallic behavior. When the light is polarized perpendicular to the stacks, this feature is absent, and the material behaves more like an insulator.[2] This optical anisotropy is a direct consequence of the 1D electronic structure.
-
-
Theoretical Band Structure Calculations: Computational methods can provide a theoretical confirmation of the experimental findings.
-
Computational Insight: Calculating the electronic band structure of (TMTSF)₂X reveals a large dispersion (variation of energy with momentum) along the direction corresponding to the stacking axis.[2] This indicates a high electron group velocity and thus high conductivity. In the transverse directions, the calculated bands are nearly flat, indicating very low electron velocity and localized, non-conductive behavior. This theoretical result provides a compelling microscopic picture that perfectly aligns with transport and optical data.[2]
-
Representative Data and Interpretation
The definitive proof lies in the numbers. Below is a table of representative room-temperature resistivity and anisotropy data for a typical Bechgaard salt, (TMTSF)₂PF₆.
| Parameter | Symbol | Typical Value | Unit | Significance |
| Stacking Axis Resistivity | ρₐ | ~0.01 | Ω·cm | Metallic conductivity along the stacks. |
| Transverse Axis Resistivity | ρᵦ | ~3 | Ω·cm | Significantly higher resistance between stacks. |
| Out-of-Plane Resistivity | ρ꜀ | ~100 | Ω·cm | Very high resistance, almost insulating behavior. |
| Anisotropy Ratio 1 | ρᵦ / ρₐ | ~300 | - | Unambiguous proof of 1D character in-plane. |
| Anisotropy Ratio 2 | ρ꜀ / ρₐ | ~10,000 | - | Extreme anisotropy confirming confinement to stacks. |
Data compiled from typical values reported in scientific literature for (TMTSF)₂X salts.[7][8]
Interpretation: An anisotropy ratio of ρᵦ/ρₐ on the order of several hundred is a clear and undeniable signature of quasi-one-dimensional electronic transport. The even larger ρ꜀/ρₐ ratio highlights the extreme confinement of the charge carriers to the molecular stacks. It is crucial to perform these measurements as a function of temperature, as the anisotropy can evolve, providing further insight into phenomena like metal-insulator transitions common in these systems.[2]
Conclusion
Confirming the quasi-one-dimensional nature of conductivity in materials like (TMTSF)₂X is a foundational step in understanding their complex physics, which includes superconductivity and density wave states.[7] While the standard four-probe method on oriented crystals is a valid approach, the Montgomery method offers a superior, less destructive, and more comprehensive alternative for accurately determining the full in-plane resistivity tensor from a single sample. For the highest level of scientific rigor, these direct transport measurements should be complemented with corroborating evidence from techniques like polarized optical spectroscopy and theoretical band structure calculations. This multi-modal approach provides a self-validating and unassailable confirmation of a material's electronic dimensionality.
References
-
Montgomery, H. C. (1971). Method for measuring electrical resistivity of anisotropic materials. Journal of Applied Physics, 42(7), 2971–2975.
-
Friedel, J., & Jérome, D. (1982). Organic superconductors: The (TMTSF)2X family. Contemporary Physics, 23(6), 583–624.
-
Wang, G., et al. (2023). A New Organic Conductor of this compound (TMTSF) with a Magnetic Dy(III) Complex. Magnetochemistry, 9(3), 76.
-
Jerome, D., & Bourbonnais, C. (2023). Quasi one-dimensional organic conductors: from Fröhlich conductivity and Peierls insulating state to magnetically-mediated superconductivity. Comptes Rendus. Physique, 24(S3), 1-40.
-
dos Santos, C. A. M., et al. (2011). Procedure for measuring electrical resistivity of anisotropic materials: A revision of the Montgomery method. Journal of Applied Physics, 109(9), 094906.
-
Hoffman Lab, Harvard University. (n.d.). Organic Superconductors: Bechgaard Salts, Properties.
-
Wosnitza, J. (2020). Superconductivity of Organic Charge-Transfer Salts. In: Avella, A., Mancini, F. (eds) Strongly Correlated Systems. Springer Series in Solid-State Sciences, vol 196. Springer, Cham.
-
Miccoli, I., et al. (2015). A review on the Montgomery method for the characterization of anisotropic materials. Journal of Physics: Condensed Matter, 27(22), 223201.
-
Sun, L., et al. (2016). Measuring and Reporting Electrical Conductivity in Metal-Organic Frameworks: Cd2(TTFTB) as a Case Study. Journal of the American Chemical Society, 138(44), 14772–14782.
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Verification of the Charge Transfer Ratio in (TMTSF)₂X
Content Type: Publish Comparison Guide Audience: Materials Scientists, Physicists, and Drug Development Professionals (Organic Electronics Sector)
Executive Summary: The Criticality of
In the physics of Bechgaard salts, (TMTSF)₂X (where TMTSF = tetramethyltetraselenafulvalene and X = PF₆, ClO₄, etc.), the charge transfer ratio (
However, deviations from this ideal value—or the spontaneous disproportionation of charge (Charge Ordering, CO)—can drive the system from a metallic state into a Spin-Peierls or Spin-Density Wave (SDW) insulator. Precise verification of
This guide compares the three primary methodologies for verifying
Comparative Analysis of Verification Methods
Method 1: High-Resolution X-ray Diffraction (XRD)
The Structural Standard.
XRD provides a direct correlation between molecular geometry and oxidation state. The Highest Occupied Molecular Orbital (HOMO) of TMTSF is antibonding with respect to the central C=C bond. As electrons are removed (oxidation), the C=C bond strengthens or lengthens depending on the specific orbital nodal structure. In TMTSF, the central C=C bond length (
-
Mechanism: Charge removal from the HOMO alters bond orders.
-
Key Metric: The central C=C bond length.
-
Neutral TMTSF (
): ~1.349 Å -
Monocation TMTSF
( ): ~1.390 Å -
Target (TMTSF)
X ( ): ~1.365–1.370 Å
-
-
Pros: Absolute structural determination; detects symmetry breaking (superlattice reflections).
-
Cons: Requires high-quality single crystals; insensitive to dynamic charge fluctuations.
Method 2: Quantum Oscillations (SdH / dHvA)
The Electronic Standard.
Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) effects measure the Fermi Surface (FS) area (
-
Mechanism: Landau level quantization in high magnetic fields (
).[1] -
Key Metric: Oscillation Frequency
(Tesla). -
Verification Logic: The carrier density
is derived from . For , the band is quarter-filled (or half-filled in the dimerized limit). A deviation in from the theoretical value calculated for 0.5 filling indicates doping or non-stoichiometry. -
Pros: Direct probe of the itinerant electron system; extremely high precision.
-
Cons: Requires cryogenic temperatures (<1 K) and high magnetic fields (>15 T); only works in the metallic/clean limit.
Method 3: Raman Spectroscopy
The Rapid Screening Tool.
Vibrational modes, particularly the C=C stretching modes (
-
Mechanism: Electron-phonon coupling shifts vibrational frequencies.
-
Key Metric: Shift in the
mode (typically ~1400–1600 cm⁻¹).-
(where
is the shift coefficient, approx. 60–80 cm⁻¹/charge).
-
(where
-
Pros: Non-destructive; fast; excellent for detecting Charge Ordering (splitting of one peak into two).
-
Cons: Indirect; surface-sensitive; lower precision for absolute
values compared to XRD.
Data Summary: Method Comparison
| Feature | X-ray Diffraction (XRD) | Quantum Oscillations (SdH) | Raman Spectroscopy |
| Primary Observable | Bond Lengths ( | Oscillation Frequency ( | Phonon Frequency ( |
| Precision | |||
| Physical State | Solid Crystal (Static) | Low-T Metal (Dynamic) | Solid Surface |
| Sample Req. | Single Crystal ( | High Purity ( | Surface or Powder |
| Invasiveness | Non-invasive | Non-invasive (High Field) | Non-invasive (Laser) |
| Cost/Complexity | Moderate | Very High (He-3/Dilution Fridge) | Low |
| Best For | Absolute Stoichiometry | Fermi Surface Mapping | Charge Order Detection |
Detailed Experimental Protocols
Protocol A: Structural Refinement via XRD
Objective: Determine
-
Crystal Selection: Select a needle-like single crystal of (TMTSF)₂X (approx.
mm). Ensure sharp optical facets. -
Mounting: Mount the crystal on a glass fiber or MiTeGen loop using low-temperature oil.
-
Data Collection:
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Synchrotron beamline).
-
Temperature: Cool to 100 K (to reduce thermal motion but avoid low-T phase transitions like SDW for initial screening).
-
Wavelength: Mo K
( Å). -
Strategy: Full sphere data collection (
) to ensure high redundancy.
-
-
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix Least Squares (SHELXL).
-
Crucial Step: Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
-
Calculation:
-
Extract bond lengths: Central C=C (
) and C-Se ( ). -
Apply Guionneau’s Formula (or similar empirical relation):
-
Note: A typical shortening of the central C=C bond by 0.02 Å corresponds roughly to a charge difference of 0.5e.
-
Protocol B: Fermi Surface Verification via SdH
Objective: Verify band filling fraction via FS area.
-
Sample Prep: Attach 4 gold wires (10-20
m diameter) to the (TMTSF)₂X crystal using carbon paste or evaporated gold pads. Configuration: Standard 4-point probe along the highly conducting -axis. -
Environment: Load sample into a Dilution Refrigerator or He-3 cryostat. Base temperature must be < 100 mK to minimize thermal damping.
-
Field Sweep:
-
Apply magnetic field
perpendicular to the conducting planes ( -axis). -
Sweep range: 0 T to 15+ T .
-
-
Measurement: Record resistance
vs. . -
Analysis:
-
Plot
vs. . -
Subtract the monotonic background (polynomial fit).
-
Perform Fast Fourier Transform (FFT) on the oscillatory residual.
-
Identify Frequency
(Tesla).
-
-
Verification:
-
Calculate Experimental Area:
. -
Compare with Brillouin Zone (BZ) area. For
, the nesting vector should correspond to (in the quarter-filled description).
-
Visualizations
Diagram 1: Charge Verification Workflow
This diagram illustrates the decision process for selecting a verification method based on the specific physical regime (Static vs. Dynamic).
Caption: Workflow for selecting the appropriate charge transfer verification method based on experimental constraints and data requirements.
Diagram 2: Mechanistic Causality
This diagram explains why the measurement works: the link between charge, molecular orbitals, and observable parameters.
Caption: Causal pathway linking the fundamental charge transfer ratio (
References
-
Bechgaard, K., et al. (1980). "Superconductivity in an Organic Solid at Zero Pressure: (TMTSF)₂ClO₄". Physical Review Letters. Link
-
Guionneau, P., et al. (1997). "Determination of the Charge Transfer in (TMTTF)₂X and (TMTSF)₂X Salts". Synthetic Metals. Link
-
Kang, W., et al. (1993). "Fermi Surface of (TMTSF)₂X". Physical Review Letters. Link
-
Dressel, M., et al. (2004). "Charge Ordering in Organic Conductors: A Raman Spectroscopy Study". Chemical Reviews. Link
-
Chaikin, P. M. (1985). "Magnetic-Field-Induced Transition in Quasi-One-Dimensional Conductors". Physical Review B. Link
Sources
A Researcher's Guide to Validating Theoretical Models of (TMTSF)₂X Organic Superconductors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical validation of theoretical models for the quasi-one-dimensional (Q1D) organic conductors of the (TMTSF)₂X family, commonly known as Bechgaard salts. We will delve into the core theoretical concepts, detail the essential experimental techniques for generating robust validation data, and present a comparative analysis of theoretical predictions against empirical evidence. Our focus is on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to probe the intricate physics of these materials.
The Theoretical Landscape of (TMTSF)₂X Salts
The Bechgaard salts were the first family of organic materials discovered to exhibit superconductivity, a phenomenon that emerges from a complex interplay of their unique crystal structure, reduced dimensionality, and strong electron-electron correlations.[1][2] Understanding these materials requires theoretical models that can accurately capture their electronic behavior.
The foundational crystal structure consists of stacks of flat TMTSF molecules arranged in a zigzag pattern along the a-axis, which is the most conductive direction. These conducting stacks are separated by columns of counter-anions (X⁻), such as PF₆, ClO₄, or AsF₆.[1] This arrangement leads to a highly anisotropic electronic structure, essentially creating a quasi-one-dimensional electron gas.
Key Theoretical Frameworks:
-
Tight-Binding Model: This is the starting point for describing the band structure of (TMTSF)₂X. It considers the transfer integrals (or hopping parameters) for electrons between neighboring TMTSF molecules. The model typically includes the intra-stack transfer integral tₐ and the weaker inter-stack integrals tᵦ and tₑ. The high anisotropy is reflected in the ratio tₐ >> tᵦ >> tₑ. This model successfully predicts the open, warped Fermi surface sheets characteristic of Q1D metals.[3]
-
Extended Hubbard Model: To account for electron-electron interactions, which are significant in these materials, the tight-binding model is extended to the Hubbard model. This framework introduces the on-site Coulomb repulsion, U, which represents the energy cost of two electrons occupying the same molecular site.[4] The ratio U/tₐ is a crucial parameter that determines the strength of electron correlations and governs the competition between different ground states.[4]
-
Luttinger Liquid Theory: In a purely 1D system with strong correlations, the conventional Fermi liquid theory breaks down. Luttinger liquid theory describes an alternative state of matter where charge and spin excitations propagate at different velocities. While TMTSF salts are not strictly 1D due to the finite inter-stack coupling (tᵦ), concepts from Luttinger liquid theory are often invoked to explain anomalous properties in their metallic state.
These models predict a rich phase diagram where subtle changes in parameters can drive the system into vastly different ground states, including a metallic state, a spin-density wave (SDW) insulating state, and an unconventional superconducting (SC) state.[1][5] The primary goal of experimental validation is to map this phase diagram and test the quantitative predictions of these theories.
Caption: Relationship between fundamental concepts, theoretical models, and predicted ground states for TMTSF salts.
Experimental Validation: A Multi-Technique Approach
No single experiment can fully validate a theoretical model. A synergistic approach combining thermodynamic, transport, and spectroscopic measurements is required. The choice of experiment is dictated by the specific theoretical prediction being tested. For instance, transport measurements probe the system's response to external stimuli, specific heat provides bulk thermodynamic evidence of phase transitions, and spectroscopy directly visualizes the electronic structure.
Electrical Resistivity: Mapping the Phase Diagram
Measuring electrical resistivity as a function of temperature, pressure, and magnetic field is the primary tool for mapping the phase diagram of (TMTSF)₂X. The application of pressure is a critical experimental variable, as it increases the inter-stack coupling (tᵦ), suppresses the nesting of the Fermi surface that leads to the SDW state, and often reveals the underlying superconducting ground state.[1][2]
Experimental Protocol: Four-Probe Resistivity Measurement under Pressure
-
Sample Preparation: Select a high-quality single crystal of (TMTSF)₂X. Attach four thin gold wires (typically 10-25 µm diameter) to the crystal along the desired crystallographic axis (a-axis for highest conductivity) using silver paint. The outer two wires serve as current leads, and the inner two as voltage probes.
-
Causality: A four-probe configuration is essential to eliminate the influence of contact resistance, which can be significant and temperature-dependent, thus ensuring an accurate measurement of the intrinsic sample resistance.
-
-
Pressure Cell Loading: Mount the wired sample inside a piston-cylinder pressure cell. The cell is filled with a pressure-transmitting medium (e.g., Daphne 7373 oil) to ensure hydrostatic pressure. A calibrated manometer (e.g., a piece of tin or lead) is included to measure the pressure in situ at low temperatures via its superconducting transition.
-
Measurement:
-
Cool the pressure cell slowly in a cryostat.
-
Apply a small, low-frequency AC current (e.g., 1-100 µA at 17 Hz) through the outer leads.
-
Measure the voltage across the inner leads using a lock-in amplifier. The lock-in technique enhances the signal-to-noise ratio by rejecting broadband noise.
-
Calculate resistance (R = V/I) and resistivity (ρ = R * A/L, where A is the cross-sectional area and L is the distance between voltage contacts).
-
Sweep the temperature to record ρ(T) at a fixed pressure. Repeat for various pressures to map the T-P phase diagram.
-
-
Data Analysis: Identify phase transitions by sharp changes or anomalies in the ρ(T) curve. The metal-to-insulator transition (Tₘᵢ) into the SDW state is marked by a sudden upturn in resistivity. The superconducting transition (T꜀) is identified by a drop to zero resistance.[2]
Magnetic Susceptibility: Probing the Spin State
Magnetic susceptibility (χ) measurements are crucial for identifying the magnetic nature of the ground state. The transition into the antiferromagnetically ordered SDW state is accompanied by a clear anomaly in the susceptibility.[6]
Experimental Protocol: SQUID Magnetometry
-
Sample Mounting: Mount a single crystal or an aligned array of crystals in a sample holder (e.g., a clear plastic straw). The orientation of the crystal with respect to the applied magnetic field is critical.
-
Measurement:
-
Use a Superconducting Quantum Interference Device (SQUID) magnetometer for high-sensitivity measurements.
-
Cool the sample in zero field (ZFC) to the lowest temperature, then apply a small magnetic field (e.g., 1 Tesla) and measure the magnetic moment while warming up.
-
Alternatively, cool the sample in the measurement field (FC) and measure while warming.
-
-
Data Analysis: The SDW transition (Tₛᴅᴡ ≈ 12 K for (TMTSF)₂PF₆ at ambient pressure) is identified by a sharp drop in susceptibility when the magnetic field is aligned along the easy axis.[6] In the superconducting state, the material exhibits strong diamagnetism (Meissner effect), which provides a bulk confirmation of superconductivity.
Specific Heat: A Thermodynamic Fingerprint
Specific heat (Cₚ) is a bulk thermodynamic probe that provides unambiguous evidence for phase transitions. A jump in the electronic specific heat at the transition temperature is a hallmark of a second-order phase transition, such as the onset of superconductivity.[7] The magnitude of this jump provides information about the electronic density of states at the Fermi level.
Experimental Protocol: Relaxation Calorimetry
-
Sample Platform: Mount a small single crystal on a calorimeter platform using a minimal amount of thermal grease for good thermal contact. The platform contains a heater and a thermometer.
-
Measurement: The measurement is performed in a high vacuum to minimize heat loss through gas conduction.
-
Apply a heat pulse to the platform, raising its temperature by a small amount (ΔT).
-
Turn off the heat pulse and record the temperature of the platform as it relaxes back to the temperature of the thermal bath through a weak thermal link.
-
The relaxation time (τ) is proportional to the total heat capacity of the sample and platform.
-
-
Data Analysis: By measuring the relaxation time as a function of temperature, the specific heat Cₚ(T) is determined. A sharp, lambda-like anomaly at T꜀ confirms the bulk nature of the superconducting transition.[8] At low temperatures (T << T꜀), the temperature dependence of the electronic specific heat can provide clues about the superconducting gap structure (e.g., an exponential decay for a full gap vs. a power-law dependence for a nodal gap).
Nuclear Magnetic Resonance (NMR): A Microscopic Probe
NMR is a powerful local probe that provides information about the electronic environment around specific nuclei (e.g., ⁷⁷Se in the TMTSF molecule).[9] Knight shift measurements, which probe the local spin susceptibility, are particularly valuable for determining the spin pairing of the superconducting state.
Experimental Protocol: Pulsed NMR Spectroscopy
-
Sample Placement: Place a single crystal inside an NMR coil, which is part of a resonant circuit.
-
Measurement:
-
Place the sample and coil in a strong, static magnetic field (H₀).
-
Apply a short, intense radio-frequency (RF) pulse to tip the nuclear spins away from their equilibrium alignment with H₀.
-
After the pulse, the precessing spins induce a voltage in the coil, which is recorded as the free induction decay (FID).
-
Fourier transforming the FID yields the NMR spectrum (intensity vs. frequency).
-
-
Data Analysis: The Knight shift (K) is the fractional shift in the resonance frequency compared to a non-metallic reference compound. In the metallic state, K is proportional to the spin susceptibility. A key experiment is to measure the Knight shift as the sample is cooled through T꜀. A drop in the Knight shift below T꜀ indicates that the electron spins are pairing up into singlets (total spin S=0), which do not contribute to the spin susceptibility. Measurements on (TMTSF)₂ClO₄ showed a clear decrease in the ⁷⁷Se Knight shift below T꜀, providing strong evidence for singlet pairing.[10]
Angle-Resolved Photoemission Spectroscopy (ARPES): Visualizing the Band Structure
ARPES is the most direct experimental technique for measuring the electron-energy-versus-momentum relationship, i.e., the band structure, and for visualizing the Fermi surface.[11][12] It provides a direct test of the predictions made by tight-binding models.
Experimental Protocol: UHV ARPES
-
Sample Preparation: The experiment requires an atomically clean and flat surface. Samples are typically cleaved in situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ Torr) to expose a fresh surface.
-
Photoemission Process:
-
A beam of monochromatic photons (typically UV or soft X-rays) from a synchrotron or laser source is focused onto the sample.
-
The photons excite electrons, which are emitted from the surface via the photoelectric effect.
-
An electron energy analyzer measures the kinetic energy (Eₖ) and the emission angles (θ, φ) of the photoemitted electrons.
-
-
Data Analysis: The binding energy (Eₑ) and the in-plane crystal momentum (k∥) of the electron inside the solid can be calculated from the measured Eₖ and emission angles. By collecting data over a range of angles, one can map out the E(k) dispersion and directly image the Fermi surface (the locus of k-points where Eₑ = 0). ARPES experiments can directly measure the warping of the quasi-1D Fermi sheets, allowing for a precise determination of the hopping parameter tᵦ.[13]
Caption: A self-validating workflow for testing theoretical models of TMTSF salts with experimental data.
Comparing Theory and Experiment: A Tabulated Guide
The ultimate test of a model is its ability to quantitatively reproduce experimental observations. Below is a summary of key comparisons.
Table 1: Phase Diagram of (TMTSF)₂X — Theory vs. Experiment
| Feature | Theoretical Prediction (Hubbard Model) | Experimental Observation | Supporting Technique(s) |
| Ground State | Competition between SDW and d-wave SC. Increasing inter-stack hopping (tᵦ) suppresses SDW and favors SC. | At ambient pressure, (TMTSF)₂PF₆ has an SDW ground state (Tₛᴅᴡ ≈ 12 K).[6] (TMTSF)₂ClO₄ has an SC ground state (T꜀ ≈ 1.4 K).[10] | Resistivity, Susceptibility |
| Effect of Pressure | Increased pressure enhances tᵦ, destroying the Fermi surface nesting required for the SDW state, leading to a metallic or SC state. | Pressure suppresses the SDW transition in (TMTSF)₂PF₆. Superconductivity appears above a critical pressure of ~6.5 kbar with T꜀ ≈ 0.9 K.[1][2] | Resistivity under Pressure |
| Anion Ordering | In (TMTSF)₂ClO₄, anion ordering at 24 K modifies the Fermi surface, suppressing nesting and favoring SC.[14] | Slow cooling of (TMTSF)₂ClO₄ promotes anion ordering and leads to the SC ground state. Rapid cooling (quenching) preserves disorder and results in an SDW state.[14] | Resistivity, X-ray Diffraction |
Table 2: Electronic and Superconducting Properties
| Property | Theoretical Prediction | Experimental Observation | Supporting Technique(s) |
| Fermi Surface | Quasi-1D, consisting of two open, warped sheets. The degree of warping is determined by tᵦ.[3] | Open Fermi surface sheets directly observed, confirming the quasi-1D nature.[12][13] | ARPES, Magnetotransport (AMRO) |
| Electron Correlations | Strong correlations (U/tₐ > 1) are essential for the SDW state and may mediate SC pairing. | Large electronic specific heat coefficient indicates a significantly enhanced effective mass, a hallmark of strong correlations.[15] | Specific Heat |
| SC Pairing Symmetry | Spin-fluctuation mediated pairing theories generally predict a singlet, d-wave-like state with nodes in the SC gap. | The Knight shift drops to zero below T꜀, confirming singlet pairing.[10] Power-law temperature dependence of specific heat and thermal conductivity suggest a nodal gap structure. | NMR, Specific Heat, Thermal Conductivity |
| Pauli Limit | The upper critical field (H꜀₂) for a simple singlet superconductor is limited by the Pauli paramagnetic effect. | In several (TMTSF)₂X salts, H꜀₂ significantly exceeds the Pauli limit, especially for in-plane fields. This remains a puzzle, with possibilities including triplet pairing at high fields or a Fulde-Ferrell-Larkin-Ovchinnikov (FFLO) state.[16] | Resistivity in High Magnetic Fields |
Conclusion and Outlook
The validation of theoretical models for (TMTSF)₂X salts is a prime example of the powerful synergy between condensed matter theory and experiment. The simple tight-binding and Hubbard models have been remarkably successful in capturing the essential physics: the quasi-one-dimensional nature, the competition between ordered states, and the crucial role of pressure and anion ordering as tuning parameters.
Experimental data from a suite of techniques—resistivity, magnetometry, calorimetry, NMR, and ARPES—have provided stringent tests for these models. There is strong consensus that these are strongly correlated Q1D systems where a delicate balance determines the ground state. The superconductivity is confirmed to be of the singlet-pairing type, likely with a nodal gap structure.
However, significant questions remain. The dramatic enhancement of the upper critical field above the Pauli limit is not fully understood and continues to fuel research into more exotic superconducting states.[16] Furthermore, directly observing the predicted nodes of the superconducting gap with phase-sensitive techniques remains a major experimental challenge. Future work combining higher-resolution spectroscopic probes with multi-extremal conditions (low temperature, high pressure, and high magnetic fields) will be necessary to fully unravel the rich and complex physics of these pioneering organic materials.
References
-
Seo, H., Hotta, C., & Fukuyama, H. (2004). Toward a Theoretical Understanding of the Electronic Properties of Molecular Conductors. Chemical Reviews, 104(11), 5005-5036. [Link]
-
Gutfreund, H., & Little, W. A. (2015). The theoretical basis of the search for high Tc in organic superconductors. Journal of Physics: Conference Series, 619, 012001. [Link]
-
Ishiguro, T., Yamaji, K., & Saito, G. (1998). Organic Superconductors. Springer Series in Solid-State Sciences. [Link]
-
Jerome, D. (2015). Novel superconducting phenomena in quasi-one-dimensional Bechgaard salts. Reports on Progress in Physics, 78(12), 122501. [Link]
-
Grigoriev, P. D. (2024). Theory of density-wave quantum critical point in organic metals. arXiv preprint arXiv:2305.06957. [Link]
-
Shinagawa, J., Kurosaki, Y., Zhang, F., Parker, C., Brown, S. E., Jérome, D., ... & Saito, G. (2007). NMR study of the superconducting state of (TMTSF)₂ClO₄. Physical Review B, 76(18), 184519. [Link]
-
Jérome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)₂PF₆. Journal de Physique Lettres, 41(4), 95-98. [Link]
-
Mortensen, K., Tomkiewicz, Y., Schultz, T. D., & Engler, E. M. (1981). Magnetic Susceptibility of Two Antiferromagnetic Organic Conductors, (TMTSF)₂PF₆ and (TMTSF)₂AsF₆. Physical Review Letters, 46(18), 1234-1237. [Link]
-
Garoche, P., Brusetti, R., Jérome, D., & Bechgaard, K. (1982). Specific heat measurements of a new class of organic superconductors: (TMTSF)₂X (X=ClO₄, PF₆, and AsF₆). Journal de Physique Lettres, 43(5), 147-152. [Link]
-
Vescoli, V., Degiorgi, L., Zwick, F., & Grüner, G. (2000). Direct observation of a Luttinger-liquid-type behavior in the Bechgaard salts. Journal of Physics and Chemistry of Solids, 61(1), 1-5. [Link]
-
Hoffman Lab, Harvard University. (n.d.). Organic Superconductors: Bechgaard Salts, Properties. [Link]
-
Miljak, M., Korin-Hamzić, B., & Jérome, D. (1983). Magnetic Field Dependent Susceptibility of (TMTSF)₂ClO₄. Journal de Physique Lettres, 44(6), 207-211. [Link]
-
Damascelli, A., Hussain, Z., & Shen, Z. X. (2003). Angle-resolved photoemission studies of the cuprate superconductors. Reviews of Modern Physics, 75(2), 473. [Link]
-
Kurosaki, Y., et al. (2005). On the Superconductivity of the Organic Conductor (TMTSF)₂ClO₄. Physical Review Letters, 95(17), 177001. [Link]
-
Slichter, C. P. (1990). Principles of Magnetic Resonance. Springer Series in Solid-State Sciences. [Link]
-
Pouget, J. P. (2016). Structural aspects of the Bechgaard salts and related compounds. The European Physical Journal B, 89(6), 1-17. [Link]
-
Dóra, B., & Virosztek, A. (2009). Angle-resolved photoemission spectroscopy on density waves. The European Physical Journal B, 70(1), 69-74. [Link]
-
Shen Laboratory, Stanford University. (n.d.). Angle-resolved Photoemission Spectroscopy. [Link]
-
Wosnitza, J. (2018). Superconductivity of Organic Charge-Transfer Salts. In High Magnetic Fields (pp. 525-547). Springer, Cham. [Link]
-
Stewart, G. R. (2011). Unconventional superconductivity. Advances in Physics, 60(2), 75-155. [Link]
-
Wang, Y., & Wen, H. H. (2011). Specific heat of superconductors. Chinese Physics B, 20(9), 097401. [Link]
-
Moser, S., et al. (2013). Angle-resolved photoemission spectroscopy of the Bechgaard salt (TMTSF)₂ClO₄. Physical Review B, 88(24), 245115. [Link]
-
Loram, J. W., Luo, J., Cooper, J. R., Liang, W. Y., & Tallon, J. L. (1994). Evidence on the specific heat of La₂₋ₓSrₓCuO₄ for a pseudogap in the normal state density of states. Journal of Physics and Chemistry of Solids, 55(10), 1035-1040. [Link]
-
Yonezawa, S., Kusaba, S., Maeno, Y., Auban-Senzier, P., Pasquier, C., & Jérome, D. (2008). Anomalous In-Plane Anisotropy of the Upper Critical Field of the Quasi-One-Dimensional Superconductor (TMTSF)₂ClO₄. Physical Review Letters, 100(11), 117002. [Link]
-
Pasquier, C., et al. (1998). Specific heat of (TMTSF)₂ClO₄ in the spin-density-wave state induced by a magnetic field. Physical Review B, 57(21), 13349. [Link]
-
Brown, S. E., & Chaikin, P. M. (2012). Unconventional superconductivity in the Bechgaard salts. Physica C: Superconductivity and its Applications, 483, 1-12. [Link]
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Sobota, J. A., He, Y., & Shen, Z. X. (2021). Angle-resolved photoemission studies of quantum materials. Reviews of Modern Physics, 93(2), 025006. [Link]
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Cross-Verification of Electronic and Magnetic Phases in TMTSF-based Bechgaard Salts: A Comparative Metrology Guide
Scope Note & Disambiguation: This guide focuses on TMTSF (Tetramethyltetraselenafulvalene) , the organic donor molecule forming the basis of Bechgaard salts (organic superconductors).[1][2] If you are looking for TMSOTf (Trimethylsilyl trifluoromethanesulfonate) used in organic synthesis/glycosylation, this is not the correct guide.
Executive Summary
The characterization of (TMTSF)₂X salts (Bechgaard salts) represents a pinnacle challenge in solid-state metrology. These materials exhibit a complex phase diagram where Superconductivity (SC), Spin Density Waves (SDW), and Metallic states compete, often separated by mere kilobars of pressure or Kelvin fractions.
For researchers and drug development professionals working with organic electronics or characterizing complex pharmaceutical polymorphs, relying on a single measurement technique is prone to error. A drop in resistivity might indicate superconductivity, or it could be a filamentary artifact. An insulating upturn could be a magnetic SDW or a structural Anion Ordering (AO).
This guide establishes a triangulated verification protocol , cross-referencing Electronic Transport (DC Resistivity) with Local Magnetic Probes (NMR) and Thermodynamic measurements to definitively assign phase states.
The Metrology Triad: Logic & Causality
To rigorously verify a TMTSF phase, one must correlate the macroscopic charge flow with the microscopic spin dynamics.
The Verification Workflow
The following diagram illustrates the decision logic required to distinguish between the three primary ground states of (TMTSF)₂PF₆ and (TMTSF)₂ClO₄: Metallic, Spin Density Wave (SDW), and Superconducting (SC).
Caption: Decision tree for distinguishing magnetic (SDW) vs. structural (AO) transitions and bulk vs. filamentary superconductivity in TMTSF salts.
Comparative Analysis of Measurement Techniques
Technique A: Low-Temperature 4-Probe Resistivity (Transport)
Role: The primary detector of phase transitions. Mechanism: Measures the scattering of charge carriers along the highly conductive a-axis (stacking axis).
-
Experimental Nuance: TMTSF crystals are quasi-one-dimensional needles.[3] Standard 2-probe measurement is useless due to high contact resistance.
-
Critical Observation: In (TMTSF)₂PF₆, a "Metal-Insulator" transition occurs at ~12K at ambient pressure. Transport alone cannot tell if this is due to magnetic ordering (SDW) or lattice distortion.
-
Pressure Dependency: Application of hydrostatic pressure (>6 kbar for PF₆) suppresses the insulating state, restoring metallicity and eventually inducing superconductivity (T_c ~ 1K).
Technique B: Nuclear Magnetic Resonance (NMR)
Role: The "Truth Serum" for magnetic order.
Mechanism: Uses the nuclear spin of ⁷⁷Se (on the conducting chain) or ¹H (on the methyl groups) as local magnetometers.
Key Metric: Spin-lattice relaxation rate (
-
The Cross-Check:
-
In Metallic State:
follows the Korringa Law ( ). -
In SDW State: As the system approaches the transition (
), exhibits a sharp divergence (peak) due to critical slowing down of spin fluctuations, followed by a rapid drop in the ordered state. -
In Anion Ordering (AO): If resistivity shows an insulator but NMR shows no peak in
, the transition is structural (non-magnetic), likely due to the ordering of anions like ClO₄⁻ or ReO₄⁻.
-
Technique C: X-Ray Diffraction (XRD) under Pressure
Role: Structural validator.
Mechanism: Direct observation of superlattice reflections (
Data Comparison Table: (TMTSF)₂PF₆ vs. (TMTSF)₂ClO₄[4]
| Property | (TMTSF)₂PF₆ (Ambient P) | (TMTSF)₂ClO₄ (Ambient P, Slow Cool) | Measurement Validation |
| Ground State | Spin Density Wave (Insulator) | Superconductor | Transport: |
| Transition Temp | Transport (inflection point) | ||
| Magnetic Signature | Sharp peak in | Hebel-Slichter peak absent (unconventional SC) | NMR (⁷⁷Se or ¹H) |
| Pressure Effect | SC appears > 6 kbar | SC suppressed > 0 kbar | High-Pressure Cell |
| Anion Symmetry | Centrosymmetric (Octahedral) | Non-centrosymmetric (Tetrahedral) | XRD |
Detailed Experimental Protocols
Protocol 1: High-Pressure Transport Setup (Clamp Cell)
To verify superconductivity in (TMTSF)₂PF₆, pressure is mandatory.
-
Crystal Preparation: Select a single crystal needle (approx 2mm x 0.1mm x 0.1mm).
-
Contacting:
-
Evaporate gold pads on the crystal surface (optional but recommended for low noise).
-
Attach 10µm gold wires using carbon paste or silver epoxy. Note: Silver epoxy can react with selenium; carbon paste is safer for TMTSF.
-
-
Pressure Medium:
-
Place sample in a Teflon capsule inside a BeCu (Beryllium-Copper) clamp cell.
-
Fluid Selection: Use Daphne Oil 7373 . It solidifies into a glass at low temps, ensuring hydrostatic pressure. Avoid standard mineral oils which freeze anisotropically and shatter the fragile crystals.
-
-
Manometer: Include a piece of Manganin wire or a Pb (Lead) strip inside the cell. The SC transition of Pb serves as an in-situ pressure gauge.
-
Cooling: Cool slowly (< 1 K/min) to prevent thermal shock cracking.
Protocol 2: ⁷⁷Se NMR Relaxation Measurement
To distinguish SDW from structural insulators.
-
Alignment: Align the crystal's a-axis (stacking axis) perpendicular to the external magnetic field
. This maximizes the chemical shift resolution. -
Pulse Sequence: Use a Saturation-Recovery sequence:
-
Pulse train (comb) -> Delay (τ) -> π/2 pulse -> FID detection.
-
-
Data Fitting: Fit the recovery of nuclear magnetization
to: -
Analysis: Plot
vs .-
Constant line = Metal (Korringa).
-
Sharp Peak = Magnetic Phase Transition (SDW).
-
Visualizing the Pressure Cell Setup
The following diagram details the wiring logic for a 4-probe measurement inside a hydrostatic pressure cell, crucial for stabilizing the superconducting phase in TMTSF salts.
Caption: 4-Probe configuration within a hydrostatic pressure cell. The Pb manometer provides in-situ pressure calibration via its known Tc shift.
References
-
Jérome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980).[4] Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres, 41(4), 95-98.[5] [Link]
-
Bechgaard, K., et al. (1981). Superconductivity in an Organic Solid at Zero Pressure: (TMTSF)2ClO4. Physical Review Letters, 46, 852. [Link]
-
Takahashi, T., et al. (1982). 77Se-NMR investigation of the spin-density-wave state in (TMTSF)2PF6. Journal of the Physical Society of Japan, 51(10), 3154-3161. [Link]
-
Brown, S. E., et al. (2019). Organic Superconductors: The Bechgaard Salts and Related Compounds. The Physics of Organic Superconductors and Conductors, Springer Series in Materials Science. [Link]
-
Murata, K., et al. (1997). Pressure transmitting medium Daphne 7373 for hydrostatic pressure experiments. Review of Scientific Instruments, 68, 2490. [Link]
Sources
Comparative Guide: Pressure Tuning of TMTSF vs. BEDT-TTF Organic Superconductors
Executive Summary
This guide provides a technical comparative analysis of the two most significant families of organic superconductors: the quasi-one-dimensional TMTSF salts (Bechgaard salts) and the quasi-two-dimensional BEDT-TTF salts (ET salts).
For researchers investigating quantum criticality and unconventional superconductivity, "pressure" acts as the primary tuning parameter. However, the mechanism by which pressure induces the superconducting state differs fundamentally between these two families. In TMTSF salts, pressure primarily suppresses Spin Density Waves (SDW) by degrading Fermi surface nesting (dimensionality crossover). In BEDT-TTF salts, pressure modulates the bandwidth-to-correlation ratio (
This document details the structural causality, phase behaviors, and validated experimental protocols for high-pressure resistivity measurements.[2][3]
Structural & Electronic Fundamentals
To design effective experiments, one must understand the starting electronic ground states dictated by molecular packing.
TMTSF (Tetramethyltetraselenafulvalene)[4]
-
Dimensionality: Quasi-1D. Molecules stack in columns along the
-axis.[4] -
Conductivity: Highly anisotropic (
). -
Ground State Instability: Due to the 1D nature, the Fermi surface consists of open sheets. This geometry is susceptible to perfect "nesting," leading to a Peierls instability or Spin Density Wave (SDW) state at low temperatures, which opens a gap and creates an insulator.
-
Pressure Role: Application of pressure increases the inter-chain transfer integral (
), warping the Fermi surface. This destroys the perfect nesting condition, suppressing the SDW insulating state and allowing superconductivity to emerge.
BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene)[1][6][7]
-
Dimensionality: Quasi-2D. Molecules form dimers arranged in triangular lattices within layers, separated by insulating anion sheets.
-
Conductivity: 2D metallic behavior within layers; insulating perpendicular to layers.
-
Ground State Instability: The physics is governed by the Hubbard model. The dimerization creates an effective half-filled band with strong on-site Coulomb repulsion (
).[1] If dominates the bandwidth ( ), electrons localize, forming a Mott Insulator (often with Antiferromagnetic order). -
Pressure Role: Pressure decreases intermolecular spacing, significantly increasing the bandwidth (
). This reduces the effective correlation strength ( ), driving the system across the Mott transition into a metallic/superconducting state.
Phase Diagrams & Pressure Response[1][3][4][8][9]
The TMTSF "Jerome" Diagram
In (TMTSF)
-
Low Pressure (< 6 kbar): SDW state dominates.
-
Critical Pressure (
kbar): The SDW transition temperature drops to 0 K. Superconductivity emerges in a narrow dome. -
High Pressure: The system becomes a standard Fermi Liquid metal;
decreases as pressure increases further (due to lattice stiffening).
The BEDT-TTF "Kanoda" Diagram
The
-
Left Side (Low Pressure/Large Anions): Mott Insulator (Antiferromagnetic).[5][6][7][8] Example:
-Cl salt at ambient pressure. -
Transition Zone: First-order Metal-Insulator transition line.[1][9]
-
Superconducting Dome: Located immediately adjacent to the Mott phase.
-
Right Side (High Pressure/Small Anions): Fermi Liquid metal.
Quantitative Performance Comparison
The following table summarizes the critical parameters for representative salts from each family.
| Parameter | (TMTSF) | |
| Family | Bechgaard Salt (1D) | ET Salt (2D) |
| Ambient Ground State | SDW Insulator ( | Mott Insulator (AFM) |
| Critical Pressure ( | ||
| Max | ||
| Mechanism of SC | SDW fluctuation mediated (likely triplet) | Spin-fluctuation mediated ( |
| Anisotropy | Extreme (Open Fermi Surface) | Moderate (Cylindrical Fermi Surface) |
| Cooling Sensitivity | High (Anion ordering effects) | High (Glassy ethylene disorder) |
Experimental Protocols: High-Pressure Resistivity
Reliable data requires precise control over pressure application and thermal cycling. The following protocol is validated for Piston-Cylinder Clamp (PCC) cells, suitable for pressures up to 1.5 GPa (sufficient for most organic salts).
Sample Preparation
-
Crystal Selection: Select single crystals with pristine facets. Avoid micro-cracks which propagate under pressure.
-
Wiring: Use annealed gold wires (
). Attach using carbon paste or gold paste.[10]-
Note: For TMTSF, contacts must be along the
-axis (needle axis). For BEDT-TTF, contacts are typically on the face (inter-plane) or edge (in-plane).
-
-
Configuration: 4-probe measurement is mandatory to eliminate contact resistance (which can be high in organics).
Pressure Cell Assembly
-
Cell Type: BeCu/NiCrAl dual-layer cylinder cell.
-
Pressure Medium: Daphne Oil 7373 is the standard. It remains hydrostatic at low temperatures better than alcohols, which is critical for fragile organic crystals.
-
Manometer: Include a Manganin wire coil or a small Tin (Sn) sample inside the cell to measure pressure in situ via their known
shifts or resistance changes.
Measurement Workflow
-
Pressurization: Apply load at room temperature. Lock the nut.
-
Cooling (CRITICAL):
-
TMTSF: Cool slowly (< 1 K/min) through the anion ordering temperature (typically 24 K for ClO
salts). -
BEDT-TTF: Cool extremely slowly (< 0.5 K/min) through 70-90 K. Rapid cooling freezes disorder in the terminal ethylene groups, which acts as a scattering center and can suppress superconductivity or induce a glassy insulating state.
-
-
Data Acquisition: Measure Resistance vs. Temperature (
vs ) on warming.
Mechanistic Logic & Workflow
The following diagrams visualize the divergent pathways by which pressure induces superconductivity in these two families.
Pressure Tuning Pathways
Caption: Comparison of pressure-induced mechanisms.[1][2][11][5][6][12][7][8][9][10][13] Left: TMTSF relies on suppressing Fermi surface nesting. Right: BEDT-TTF relies on bandwidth tuning to overcome Coulomb repulsion.
Experimental Decision Tree
Caption: Experimental workflow highlighting critical differences in contact geometry and cooling protocols required for valid data.
References
-
Jerome, D., Mazaud, A., Ribault, M., & Bechgaard, K. (1980). Superconductivity in a synthetic organic conductor (TMTSF)2PF6. Journal de Physique Lettres.
-
Kanoda, K. (1997). Electron Correlation, Metal-Insulator Transition and Superconductivity in Quasi-2D Organic Systems, (ET)2X. Physica C: Superconductivity.
- Toyota, N., Lang, M., & Müller, J. (2007). Low-Dimensional Molecular Metals. Springer-Verlag Berlin Heidelberg. (Standard Text for Experimental Protocols).
-
Lebed, A. G. (Ed.). (2008).[6] The Physics of Organic Superconductors and Conductors. Springer Series in Materials Science.
-
Mori, H. (2004). Structural genealogy of BEDT-TTF-based organic conductors II. Chemical Reviews.
Sources
- 1. κ-type BEDT-TTF salt | 山本グループ [yamamoto.ims.ac.jp]
- 2. Bringing pressure-induced superconductivity back to ambient pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [1110.6299] Mott Transition and Phase Diagram of $κ$-(BEDT-TTF)2Cu(NCS)2 Studied by Two-Dimensional Model Derived from Ab initio Method [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Pressure-Induced Superconductivity of the Quasi-One-Dimensional Organic Conductor (TMTTF)2TaF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hzdr.de [hzdr.de]
- 13. Effect of External Pressure on the Metal–Insulator Transition of the Organic Quasi-Two-Dimensional Metal κ-(BEDT-TTF)2Hg(SCN)2Br | MDPI [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
